molecular formula C10H19NO B2689793 [4-(But-3-en-1-yl)oxan-4-yl]methanamine CAS No. 1864747-28-3

[4-(But-3-en-1-yl)oxan-4-yl]methanamine

Cat. No.: B2689793
CAS No.: 1864747-28-3
M. Wt: 169.268
InChI Key: OQZQAZYULJQHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(But-3-en-1-yl)oxan-4-yl]methanamine (CAS 1864747-28-3) is a high-purity chemical building block with a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . This compound features a tetrahydropyran (oxane) core substituted at the 4-position with both a primary aminomethyl group (-CH2NH2) and a but-3-en-1-yl chain, terminating in a reactive alkene moiety (-CH2-CH2-CH=CH2) . This unique structure, verifiable by its SMILES notation NCC1(CCOCC1)CCC=C, provides two distinct reactive sites: the nucleophilic primary amine and the terminal alkene . The amine group can undergo standard reactions such as amide bond formation, reductive amination, and carbamate synthesis, while the alkene is amenable to reactions like hydrofunctionalization, oxidation, and cycloaddition chemistries . This bifunctionality makes it a valuable scaffold in medicinal chemistry for the synthesis of compound libraries, in polymer science as a monomer or cross-linker, and in chemical biology for probe fabrication. The tetrahydropyran ring contributes to the molecule's rigidity and can influence its pharmacokinetic properties, making it a relevant structure in drug discovery efforts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-but-3-enyloxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQAZYULJQHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Guide: 4,4-Disubstituted Tetrahydropyran Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 4,4-THP Motif

In modern drug discovery, the 4,4-disubstituted tetrahydropyran (THP) ring system represents a high-value pharmacophore. Unlike its monosubstituted counterparts, the 4,4-disubstituted motif offers a unique combination of conformational rigidity and metabolic resilience .

For medicinal chemists, this scaffold serves three critical functions:

  • Metabolic Blocking: The C4 position of saturated heterocycles is a notorious "soft spot" for cytochrome P450-mediated oxidation. Disubstitution at this position effectively blocks oxidative dealkylation or hydroxylation.

  • Conformational Locking (The Gem-Disubstituent Effect): Introducing two substituents at the C4 position restricts the ring's conformational flexibility, often locking it into a defined chair conformation. This reduces the entropic penalty of binding to a protein target.

  • Physicochemical Tuning: The THP ether oxygen functions as a hydrogen bond acceptor (HBA) without the basicity of a piperidine nitrogen, allowing for

    
     modulation and improved membrane permeability compared to morpholine analogs.
    

Structural & Conformational Dynamics

Understanding the spatial arrangement of these building blocks is prerequisite to their application.

The Chair Preference and Axial/Equatorial Sorting

The tetrahydropyran ring predominantly exists in a chair conformation (


). In 4,4-disubstituted systems, the substituents compete for the equatorial position.
  • Steric Bulk Dominance: The bulkier substituent generally occupies the equatorial position to minimize 1,3-diaxial interactions.

  • The Anomeric Effect (Remote): While less pronounced at C4, the electronic influence of the ring oxygen can subtly affect the dipole alignment, though sterics are the primary driver at C4.

Physicochemical Impact
Property4-Monosubstituted THP4,4-Disubstituted THPImpact on Drug Design
Metabolic Stability Low (C4 oxidation prone)High (C4 blocked)Increases

and reduces clearance.
Conformational Entropy High (Ring flip accessible)Low (Rigidified)Improves binding affinity (lower

).
Lipophilicity (LogP) ModerateTunableAllows precise lipophilicity adjustment via R-groups.
Basicity Neutral (Ether)Neutral (Ether)Ideal bioisostere for N-linked piperidines to remove hERG liability.

Synthetic Methodologies: Constructing the Quaternary Center

Creating the quaternary carbon-nitrogen center at the C4 position is the primary synthetic challenge. We categorize the synthesis into two primary workflows: The Amino-Acid Route (via Bucherer-Bergs) and The Alkyl-Amine Route (via Grignard/Ritter).

Decision Logic for Synthesis

The choice of route depends entirely on the desired functionality at the 4-position.

SynthesisRoutes Start Tetrahydropyran-4-one Decision Target Substituent? Start->Decision RouteA Route A: Carboxyl/Cyano (Amino Acid Precursors) Decision->RouteA COOH or CN RouteB Route B: Alkyl/Aryl (Tertiary Amines) Decision->RouteB Alkyl/Aryl Bucherer Bucherer-Bergs Reaction RouteA->Bucherer Preferred for Amino Acids Strecker Strecker Synthesis RouteA->Strecker Preferred for Nitriles Grignard Grignard Addition RouteB->Grignard Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin AminoNitrile 4-Amino-4-cyanotetrahydropyran Strecker->AminoNitrile TertAlcohol 4-Alkyl-4-hydroxytetrahydropyran Grignard->TertAlcohol ProductA 4-Amino-THP-4-carboxylic acid Hydantoin->ProductA Hydrolysis (NaOH/BaOH) ProductB 4-Alkyl-4-amino-THP TertAlcohol->ProductB Ritter Reaction or Azide Displacement

Figure 1: Strategic divergence in synthesizing 4,4-disubstituted THP amines based on target functionality.

Detailed Experimental Protocols

Protocol A: The Bucherer-Bergs Synthesis

Target: 4-Amino-tetrahydropyran-4-carboxylic acid This is the industry-standard method for generating the amino-acid building block. It proceeds via a spiro-hydantoin intermediate, which is robust and easily purified.

Mechanism & Causality [1]
  • Imine Formation: Ammonium carbonate provides ammonia, which condenses with the ketone.[1]

  • Cyanide Attack: The cyanide ion attacks the imine (or equilibrium species) to form the

    
    -aminonitrile.
    
  • CO2 Capture: The amine captures

    
     (from carbonate) to form a carbamate, which cyclizes to the hydantoin.
    
    • Critical Control: The ratio of Carbonate:Cyanide must be controlled (typically 2:1 to 4:1) to buffer the pH (~8-9). If pH is too high, cyanide decomposes; if too low, the equilibrium favors the starting ketone.

Step-by-Step Procedure

Step 1: Formation of the Spiro-Hydantoin [2]

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents:

    • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

    • Ammonium Carbonate (28.8 g, 300 mmol, 3.0 equiv)

    • Potassium Cyanide (KCN) (9.8 g, 150 mmol, 1.5 equiv) [DANGER: CYANIDE]

    • Solvent: Ethanol/Water (1:1 v/v, 200 mL).

  • Execution:

    • Dissolve the ketone in the EtOH/Water mixture.[2]

    • Add Ammonium Carbonate and stir for 15 minutes to establish the ammonia equilibrium.

    • Carefully add KCN.

    • Heat to 60°C for 18 hours. Note: Do not reflux vigorously; gentle heat is sufficient and prevents excessive loss of ammonia.

  • Workup:

    • Cool the mixture to 0°C in an ice bath. The spiro-hydantoin (8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione) often precipitates as a white solid.

    • If no precipitate forms, reduce volume by 50% under vacuum (trap cyanide vapors!) and acidify slightly to pH 6 with dilute HCl.

    • Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (2 x 20 mL).

    • Yield Expectation: 70-85%.

Step 2: Hydrolysis to the Amino Acid

  • Reagents:

    • Spiro-hydantoin intermediate (from Step 1).[2]

    • Barium Hydroxide octahydrate (

      
      ) (2.5 equiv) or 6M NaOH. Note: Barium hydroxide is preferred for easier salt removal via sulfate precipitation, but NaOH is acceptable if ion-exchange is used.
      
  • Execution:

    • Suspend the hydantoin in water (5 mL/g). Add the base.

    • Reflux at 100°C for 24-48 hours. This step requires high energy to break the stable hydantoin ring.

  • Purification:

    • If using

      
      : Allow to cool. Add stoichiometric 
      
      
      
      . Filter off the
      
      
      precipitate. The filtrate contains the free amino acid.
    • Concentrate the filtrate to dryness. Recrystallize from Ethanol/Water.

    • Validation:

      
       NMR should show the loss of the hydantoin NH signals and the retention of the THP ring protons.
      
Protocol B: The Ritter Approach (Alkyl-Amine Route)

Target: 4-Amino-4-methyltetrahydropyran When a hydrocarbon substituent is required (e.g., methyl) rather than a carboxylate, the Bucherer-Bergs is unsuitable.

  • Grignard Addition: React Tetrahydropyran-4-one with Methylmagnesium Bromide (MeMgBr) in anhydrous THF/Ether at 0°C. Quench with

    
     to isolate 4-hydroxy-4-methyltetrahydropyran .
    
  • Ritter Reaction:

    • Treat the tertiary alcohol with Acetonitrile (solvent & reactant) and concentrated Sulfuric Acid (

      
      , 2.0 equiv) at 0°C -> RT.
      
    • Mechanism:[1][3][4][5][6] The acid generates the tertiary carbocation, which is trapped by the nitrile nitrogen. Water workup yields the 4-acetamido-4-methyltetrahydropyran .

  • Deacetylation: Reflux the acetamide in 6M HCl for 12 hours to cleave the acetyl group, yielding the 4-amino-4-methyltetrahydropyran hydrochloride .

Applications in Drug Discovery[7][8]

Case Study: Orexin Receptor Antagonists

Research into Orexin receptor antagonists for insomnia utilized the 4,4-disubstituted THP motif to replace a piperidine ring.

  • Problem: The piperidine nitrogen was basic (

    
    ), leading to lysosomal trapping and hERG channel affinity (cardiotoxicity risk).
    
  • Solution: Replacement with 4-amino-4-methyl-THP.

  • Outcome:

    • Basicity: The amine

      
       dropped to ~8.0 (due to the inductive effect of the ether oxygen), improving CNS penetration.
      
    • Selectivity: The 4-methyl group locked the conformation, improving selectivity for Orexin-2 over Orexin-1 receptors.

References

  • Bucherer-Bergs Reaction Protocol & Mechanism

    • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. BenchChem Protocols. Link

  • Synthesis of 4-Aminotetrahydropyran Scaffolds

    • Nortcliffe, A., et al. (2017).[7] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[7] Bioorganic & Medicinal Chemistry.[7][8][9][10] Link

  • Conformational Analysis of THP Rings

    • Eliel, E. L., et al. Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.[11] Link

  • Medicinal Chemistry of 4,4-Disubstituted Systems

    • Goldmann, S., et al. (1990).[12] Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines.[12] Journal of Medicinal Chemistry.[7][12] Link

  • Strecker Synthesis Application

    • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (Applied methodology for quaternary centers). Link

Sources

Novel Oxane-Based Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "flat" aromatic-dominated chemical space to three-dimensional (


-rich) architectures is a defining trend in modern drug discovery. Oxane (tetrahydropyran) scaffolds represent a critical pivot point in this evolution. Unlike their carbocyclic counterparts (cyclohexanes), oxanes introduce a strategic hydrogen-bond acceptor (the ether oxygen) while significantly lowering lipophilicity (

). This guide analyzes the medicinal utility of novel oxane scaffolds—specifically C-aryl glycosides, spirocyclic oxanes, and bridged bicyclic systems—and provides validated synthetic protocols for their integration into lead optimization campaigns.

The Pharmacophore Rationale: Why Oxanes?

In the optimization of lead compounds, the replacement of a phenyl ring or a cyclohexane with an oxane is a high-value bioisosteric switch. This substitution addresses three common attrition risks: metabolic instability, poor solubility, and non-specific binding (promiscuity).

Physicochemical Modulation

The insertion of an oxygen atom into a saturated six-membered ring alters the electronic landscape significantly compared to cyclohexane.

Table 1: Comparative Physicochemical Profile of 6-Membered Scaffolds

PropertyBenzeneCyclohexaneOxane (Tetrahydropyran)Impact on Drug Design
Geometry Planar (

)
Chair (

)
Chair (

)
Escape from flatland; improved specificity.
LogP (approx) 2.13.41.4Significant reduction in lipophilicity improves solubility.
H-Bonding NoneNoneAcceptorThe ether oxygen can engage hinge regions or water networks.
Metabolic Liability Epoxidation/HydroxylationHydroxylation

-Oxidation
Generally more stable; blocks metabolic soft spots.
The "Gauche" Effect and Conformation

Oxanes are not merely passive spacers. The anomeric effect (preference for electronegative substituents at the


 position to be axial) and the gauche effect allow medicinal chemists to lock conformations more predictably than with carbocycles. This rigidity reduces the entropic penalty upon binding to a protein target.[1]

Novel Structural Classes

Beyond simple tetrahydropyran linkers, three advanced oxane architectures have emerged as privileged scaffolds.

C-Aryl Glycoside Mimics (The SGLT2 Class)

The success of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) validated the C-aryl oxane scaffold. Unlike O-glycosides, which are hydrolytically unstable in vivo, the C-C bond renders the scaffold metabolically robust while retaining the glucose-mimetic recognition elements. These scaffolds are synthesized not via sugar chemistry, but through total synthesis approaches (e.g., gluconolactone addition) to control the


-anomeric configuration strictly.
Spirocyclic Oxanes

Spiro-oxanes (e.g., 2-oxa-6-azaspiro[3.3]heptane or larger 6-membered variants) are increasingly used to replace morpholines or piperazines.

  • Advantage: They orient exit vectors in orthogonal directions, allowing access to new pockets in the enzyme active site.

  • hERG Mitigation: Spirocycles often reduce basicity (

    
     modulation) and lipophilicity, two key factors in reducing hERG channel blockage.
    
Bridged Systems: 2-Oxabicyclo[2.1.1]hexanes

Recent work has identified 2-oxabicyclo[2.1.1]hexane as a saturated bioisostere for ortho-substituted phenyl rings.[2] This scaffold mimics the bond vectors of the aromatic ring but with significantly improved solubility and metabolic stability, offering a "saturated mimic" for fragment-based drug discovery.

Synthetic Architectures & Decision Logic

The construction of these scaffolds requires selecting the right methodology to control stereochemistry, particularly at the 2,6-positions of the oxane ring.

Synthetic Strategy Map

The following decision tree outlines the selection of synthetic methods based on the desired substitution pattern.

SyntheticStrategy Start Target Oxane Scaffold SubstPattern Substitution Pattern? Start->SubstPattern Cis26 2,6-cis-Disubstituted SubstPattern->Cis26 Thermodynamic Trans26 2,6-trans-Disubstituted SubstPattern->Trans26 Kinetic/Steric Spiro Spirocyclic Core SubstPattern->Spiro Quaternary Center Prins Acid-Mediated Prins Cyclization (Thermodynamic Control) Cis26->Prins Preferred Method Michael Intramolecular Oxa-Michael (Kinetic Control) Trans26->Michael Base Catalysis RCM Ring-Closing Metathesis (Followed by Hydrogenation) Spiro->RCM Gem-disubstituted alkene

Figure 1: Synthetic decision tree for oxane scaffold construction. Selection depends heavily on the required stereochemical outcome.

Case Study: SGLT2 Inhibition Mechanism

The efficacy of the oxane scaffold is best exemplified by the SGLT2 inhibitor class. The oxane ring acts as a non-hydrolyzable glucose mimic.

SGLT2_SAR OxaneCore Oxane (Glucose Mimic) C_Aryl C-Aryl Linker OxaneCore->C_Aryl Metabolic Stability (Non-hydrolyzable) OH_Groups Hydroxyl Groups OxaneCore->OH_Groups Scaffold DistalPhenyl Distal Phenyl Ring C_Aryl->DistalPhenyl Spacer Target SGLT2 Active Site DistalPhenyl->Target Hydrophobic Pocket (Pi-Stacking) OH_Groups->Target H-Bond Network (Gln457, Ser287)

Figure 2: SAR Logic of SGLT2 Inhibitors. The oxane core is central to positioning H-bond donors while the C-aryl linker ensures metabolic stability.

Experimental Protocol: Stereoselective Prins Cyclization

Objective: Synthesis of a 2,6-cis-disubstituted tetrahydropyran scaffold. Mechanism: The Prins reaction utilizes a homoallylic alcohol and an aldehyde.[3][4] The high selectivity for the 2,6-cis isomer arises from the chair-like transition state where substituents adopt the equatorial position to minimize 1,3-diaxial interactions.

Reagents & Equipment
  • Substrate: Homoallylic alcohol (1.0 equiv)

  • Electrophile: Aldehyde (1.2 equiv)

  • Acid Catalyst: Indium(III) chloride (

    
    , 10 mol%) or Trifluoroacetic acid (TFA, 1.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Apparatus: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with the aldehyde (1.2 equiv) and anhydrous DCM (0.1 M concentration relative to alcohol) under nitrogen.

  • Catalyst Addition:

    • Lewis Acid Route:[4][5][6] Add

      
       (10 mol%) at 
      
      
      
      .
    • Brønsted Acid Route: Add TFA dropwise at

      
      .
      
  • Substrate Addition: Slowly add the homoallylic alcohol (1.0 equiv) dissolved in minimal DCM over 15 minutes.

    • Why? Slow addition prevents polymerization of the aldehyde.

  • Cyclization: Warm the reaction to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the alcohol.

    • Note: If the reaction stalls, refluxing at

      
       may be required, but this can erode diastereoselectivity.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The cis-isomer is typically the major product and often less polar than the trans-isomer.

Validation (Self-Validating System)
  • NMR Check: The diagnostic signal for the 2,6-cis-tetrahydropyran is the axial-axial coupling of the protons at C2 and C6. Look for a coupling constant (

    
    ) of 10–12 Hz  (triplet of doublets). If 
    
    
    
    Hz, you likely have the trans or twist-boat conformation.
  • NOESY: Strong NOE correlation between C2-H and C6-H confirms the cis (axial-axial) relationship.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Czechtizky, W., et al. (2013). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

  • Grembecka, J. (2015). The Prins Reaction: Advances and Applications in Natural Product Synthesis. European Journal of Organic Chemistry. Link

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2023).[2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

Sources

Tetrahydropyran-4-ylmethanamine derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tetrahydropyran-4-ylmethanamine Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active molecules and approved therapeutics.[1][2] Its utility stems from a unique combination of properties: it serves as a conformationally restricted, more polar bioisostere of a cyclohexane ring, and the embedded oxygen atom can act as a valuable hydrogen bond acceptor.[3] This guide focuses specifically on the Tetrahydropyran-4-ylmethanamine core, a versatile building block that positions a primary amine on a flexible methylene linker attached to the rigid THP scaffold. This arrangement provides an ideal exit vector for derivatization, enabling chemists to probe specific interactions within target proteins while benefiting from the favorable physicochemical properties imparted by the THP ring.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple literature summaries to provide a synthesized, field-proven perspective on the strategic use of this scaffold. We will explore the causality behind its selection, detail robust synthetic strategies, analyze its impact on pharmacological properties through case studies, and provide actionable experimental protocols.

The Strategic Value of the Tetrahydropyran-4-ylmethanamine Scaffold

In the intricate process of drug design, the choice of every scaffold is a critical decision aimed at balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Tetrahydropyran-4-ylmethanamine moiety is frequently employed to solve specific, recurring challenges in medicinal chemistry.

Causality Behind Scaffold Selection:

  • Solubility and Lipophilicity Modulation : A primary driver for incorporating the THP ring is to mitigate the high lipophilicity often associated with carbocyclic scaffolds like cyclohexane. High lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. By replacing a methylene group (-CH2-) with an oxygen atom, the THP ring lowers the compound's logP value, often improving its overall ADME profile.[3]

  • Hydrogen Bonding Potential : The ether oxygen of the THP ring is a hydrogen bond acceptor. This provides an additional point of interaction with a biological target that is absent in its carbocyclic counterpart, potentially increasing binding affinity and selectivity.[3]

  • Conformational Rigidity : The THP ring exists predominantly in a stable chair conformation. This conformational restraint reduces the entropic penalty upon binding to a target protein compared to a more flexible acyclic ether, which can contribute to enhanced binding affinity.[3]

  • Vector for SAR Exploration : The aminomethyl group at the C4 position provides a synthetically tractable handle. It allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents through amide bond formation, reductive amination, or other standard amine chemistries, without altering the core scaffold's favorable properties.

Physicochemical Property Comparison

To quantify the impact of the THP core, let's compare the calculated properties of (tetrahydropyran-4-yl)methanamine with its direct carbocyclic analog, (cyclohexyl)methanamine.

Property(Cyclohexyl)methanamine(Tetrahydropyran-4-yl)methanamineRationale for Improvement in Drug Design
Molecular Weight 113.20 g/mol 115.17 g/mol [4]Negligible difference.
Calculated LogP (XLogP3) 1.6-0.1[4]Significant reduction. Lower lipophilicity generally correlates with improved aqueous solubility, reduced metabolic turnover, and lower promiscuity.
Topological Polar Surface Area (TPSA) 26.02 Ų35.25 Ų[4]Increased polarity. The higher TPSA, due to the ether oxygen, can improve cell permeability for certain targets and enhance solubility.
Hydrogen Bond Acceptors 12Additional interaction point. The ether oxygen provides a second H-bond acceptor, offering opportunities for stronger target binding.[3]

Data calculated using standard cheminformatics toolkits. Values for Tetrahydropyran-4-ylmethanamine are consistent with public databases like PubChem.[4]

Synthesis Strategies: Building the Core

The construction of the Tetrahydropyran-4-ylmethanamine scaffold is achievable through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern on the THP ring and the availability of starting materials. Most modern approaches focus on creating a functionalized C4-position on a pre-formed THP ring.

Key Synthetic Methodologies
  • Prins Cyclization : This powerful reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[5][6] It can be used to form the THP ring itself, often yielding a 4-hydroxytetrahydropyran intermediate. This hydroxyl group is a versatile handle that can be converted to the aminomethyl group via a multi-step sequence (oxidation, nitrile formation, reduction).

  • Hetero-Diels-Alder Reaction : A cycloaddition between a diene and an aldehyde can efficiently construct the THP ring system, typically yielding a dihydropyran which can be subsequently reduced.[1] This method is particularly useful for creating stereochemically complex THP rings.

  • Intramolecular Oxa-Michael Addition : The cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound provides a straightforward route to functionalized THP rings.[1] The resulting ketone or ester can then be elaborated to the target amine.

  • Elaboration from Commercial Starting Materials : A common and practical approach starts with commercially available tetrahydropyran-4-one or 4-carboxaldehyde. These can be converted to the target amine via established transformations.

General Synthetic Pathway Visualization

The following diagram illustrates a common and reliable workflow starting from the readily available tetrahydropyran-4-one.

Caption: Common synthetic routes to the target scaffold from tetrahydropyran-4-one.

Applications in Drug Discovery: Case Studies

The true value of a scaffold is demonstrated by its successful application in drug candidates. The Tetrahydropyran-4-ylmethanamine core and its close relatives are found in several advanced clinical candidates and approved drugs, particularly in oncology.

Case Study 1: Gilteritinib (Xospata®)
  • Target/Indication : Approved for adults with relapsed or refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.[3]

  • Role of the Scaffold : Gilteritinib is a potent inhibitor of AXL receptor tyrosine kinase, FLT3, ALK, and other kinases. The molecule features a (tetrahydropyran-4-yl)amine moiety. While not the exact methanamine, the principle is identical: the THP ring is used as a superior alternative to a carbocyclic group. Its inclusion was a deliberate strategy to optimize the ADME profile, providing a balance of potency and drug-like properties necessary for an orally bioavailable drug.[3]

Case Study 2: AZD0156
  • Target/Indication : An investigational, potent, and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase for oncology.[3]

  • Role of the Scaffold : During the lead optimization campaign, AstraZeneca chemists introduced a THP-amine fragment to overcome suboptimal pharmacokinetic properties of an earlier lead compound. This strategic modification led directly to AZD0156, which demonstrated a superior overall profile, including improved potency and metabolic stability, ultimately enabling its progression into clinical trials.[3]

Case Study 3: JSH-150
  • Target/Indication : A preclinical, highly selective and potent CDK9 kinase inhibitor for leukemia and other cancers.[7]

  • Role of the Scaffold : The structure of JSH-150 features a complex side chain terminating in a 4-aminomethyl-tetrahydropyran-4-carbonitrile group.[7] This highly functionalized THP moiety was the result of structure-guided rational drug design. It occupies a key region of the CDK9 binding pocket, and its properties are critical for achieving both high potency (IC50 of 1 nM) and exceptional selectivity over other CDK family members. The compound showed near-complete tumor suppression in a mouse xenograft model.[7]

Experimental Protocols & Workflow Validation

To ensure scientific integrity, every synthesized compound must be rigorously validated. This section provides a generalized, self-validating protocol for the synthesis and characterization of a derivatized Tetrahydropyran-4-ylmethanamine.

Protocol: Synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)benzamide

This protocol describes a standard acylation of the primary amine, a common first step in building a chemical library from the core scaffold.

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanamine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (N2 or Argon), add (Tetrahydro-2H-pyran-4-yl)methanamine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add TEA or DIPEA to the stirred solution.

  • Acylation : Add benzoyl chloride dropwise to the solution. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid), water, and brine. Self-Validation: The bicarbonate wash is a critical step to ensure no acidic impurities are carried forward, which could complicate purification and characterization.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Characterization and Validation Workflow

The identity and purity of the final compound must be unequivocally confirmed.

G cluster_workflow Post-Synthesis Validation Workflow cluster_decision Purity Check Purified_Compound Purified Solid/Oil LCMS LC-MS Analysis Purified_Compound->LCMS Check Purity (>95%) & Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR Confirm Structure & Identify Impurities HRMS High-Resolution Mass Spectrometry LCMS->HRMS If Purity is OK Purity_Check Purity > 95%? NMR->HRMS If Structure is Consistent Final_Data Data Analysis & Archiving HRMS->Final_Data Confirm Elemental Composition (e.g., within 5 ppm) Purity_Check->NMR Yes Repurify Re-Purify Purity_Check->Repurify No

Caption: A self-validating workflow for compound characterization.

Workflow Explanation:

  • LC-MS : This is the first-pass analysis. It provides the purity of the sample (by UV trace integration) and confirms the molecular weight of the desired product. If purity is below the standard threshold (typically >95%), the sample must be re-purified.

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, with correct chemical shifts, coupling constants, and integration. This step validates the compound's identity.

  • High-Resolution Mass Spectrometry (HRMS) : This analysis provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. This is the final and definitive confirmation of the compound's composition.

Conclusion and Future Perspectives

The Tetrahydropyran-4-ylmethanamine scaffold is more than just a building block; it is a strategic tool for solving complex challenges in modern drug discovery. Its ability to favorably modulate physicochemical properties like solubility and lipophilicity, while offering an additional hydrogen bonding opportunity and a rigid core, has cemented its role in the medicinal chemist's toolbox.[3] The success stories of molecules like Gilteritinib and the promising data for candidates such as JSH-150 underscore its value, particularly in the development of kinase inhibitors.[3][7]

Future work will likely focus on the synthesis of novel, stereochemically defined, and more elaborately substituted THP-methanamine derivatives. As our understanding of target biology deepens, the ability to present functional groups from this scaffold with precise spatial orientation will become increasingly important for designing next-generation therapeutics with enhanced potency and selectivity.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Paudel, Y. N., et al. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bioactive Molecules: Structures, Functions, and Potential Uses for Cancer Prevention and Targeted Therapies. Retrieved from [Link]

  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

Sources

Technical Guide: 4-Allyl-4-Aminomethyltetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and medicinal chemistry applications of 4-allyl-4-aminomethyltetrahydropyran and its analogs. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility as a conformationally restricted, metabolically stable bioisostere of gem-disubstituted piperidines.[1]

Strategic Synthesis, Structural Utility, and SAR Expansion

Executive Summary

The 4-allyl-4-aminomethyltetrahydropyran scaffold represents a high-value pharmacophore in modern drug design.[1] It serves as a strategic bioisostere for the widely used 4,4-disubstituted piperidine motif (found in opioids, neurokinin antagonists, and calcium channel blockers).[1] By replacing the basic piperidine nitrogen with an ethereal oxygen, this scaffold modulates pKa, reduces hERG liability, and alters lipophilicity (LogD) while maintaining the critical gem-disubstituted geometry.[1]

This guide provides a robust, self-validating synthetic workflow for accessing this core, explores its structural advantages (Thorpe-Ingold effect), and details protocols for its diversification into complex analogs.[1]

Structural Significance & Pharmacophore Design

The Gem-Disubstitution Effect

The geminal disubstitution at the C4 position of the tetrahydropyran (THP) ring creates a quaternary center that significantly restricts the conformational flexibility of the ring.[1]

  • Thorpe-Ingold Effect: The bulky allyl and aminomethyl groups force the ring into a specific chair conformation, pre-organizing the molecule for receptor binding.[1] This reduces the entropic penalty of binding, potentially increasing potency.[1]

  • Axial vs. Equatorial Positioning: In the lowest energy conformation, the larger group (typically the aminomethyl-derived arm in complex analogs) will prefer the equatorial position, while the allyl group may adopt the axial position, providing a vector for hydrophobic interactions or cyclization.[1]

Tetrahydropyran vs. Piperidine Bioisosterism

Replacing the N-H or N-R of a piperidine with the O of a tetrahydropyran is a classic medicinal chemistry tactic.[1]

  • pKa Modulation: Piperidines are basic (pKa ~9-10).[1] THPs are neutral.[1] This eliminates a cationic center, which can improve blood-brain barrier (BBB) penetration (by reducing polar surface area contribution from the ionized amine) and reduce off-target binding (e.g., hERG channel inhibition, which often requires a basic amine).[1]

  • Metabolic Stability: The THP ether oxygen is generally more metabolically stable than a secondary or tertiary amine, which is prone to N-dealkylation or oxidation.[1]

Synthetic Strategy: The "Allyl-Nitrile" Route

The most efficient route to 4-allyl-4-aminomethyltetrahydropyran involves the alpha-alkylation of commercially available 4-cyanotetrahydropyran, followed by chemoselective reduction .[1]

Retrosynthetic Analysis (DOT Diagram)

Synthesispathway Target 4-Allyl-4-aminomethyl-THP (Target Scaffold) Intermediate 4-Allyl-4-cyano-THP (Quaternary Nitrile) Intermediate->Target Reduction Starting 4-Cyanotetrahydropyran (Commercial SM) Starting->Intermediate Alkylation Reagent1 1. LiHMDS or LDA, -78°C 2. Allyl Bromide Reagent2 LiAlH4 or Raney Ni/H2 (Nitrile Reduction)

Figure 1: Retrosynthetic logic for the construction of the gem-disubstituted THP core.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Allyl-4-cyanotetrahydropyran

Objective: Install the quaternary center via enolate alkylation.[1]

Reagents:

  • 4-Cyanotetrahydropyran (1.0 eq)[1]

  • Lithium Hexamethyldisilazide (LiHMDS) (1.2 eq, 1.0 M in THF)[1]

  • Allyl Bromide (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (10 mL/g of substrate).[1]

  • Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes.[1]

  • Enolate Formation: Add 4-cyanotetrahydropyran (dissolved in minimal THF) dropwise to the base. Stir at -78°C for 45 minutes to ensure complete enolate formation. Critical: Maintain low temperature to prevent self-condensation.[1]

  • Alkylation: Add Allyl Bromide dropwise.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature (RT) for 12 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil is typically sufficiently pure (>90%) but can be purified via silica gel chromatography (Hexanes/EtOAc gradient).[1]

Protocol B: Reduction to 4-Allyl-4-aminomethyltetrahydropyran

Objective: Reduce the nitrile to a primary amine without reducing the alkene (Allyl group).[1]

Reagents:

  • 4-Allyl-4-cyanotetrahydropyran (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) OR Raney Nickel (Catalytic)[1]

  • Anhydrous Ether or THF[1]

Choice of Reductant:

  • LiAlH₄ (Preferred for Lab Scale): Rapid, clean reduction of nitrile to amine.[1] The isolated alkene (allyl) is generally inert to LiAlH₄ under standard reflux conditions.[1]

  • Raney Ni / H₂: Risk: High pressure hydrogenation can reduce the alkene to a propyl group.[1] Use strictly controlled conditions (low pressure, low temp) or avoid if the allyl group must be preserved.[1]

Step-by-Step Methodology (LiAlH₄ Route):

  • Setup: Flame-dry a 2-neck RBF with a reflux condenser under Argon.

  • Slurry: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Addition: Add 4-allyl-4-cyanotetrahydropyran (dissolved in THF) dropwise. Caution: Exothermic gas evolution.[1]

  • Reflux: Heat to gentle reflux (60°C) for 3–6 hours. Monitor by TLC or LCMS (disappearance of nitrile peak).[1]

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used)[1]
    • 
       mL 15% NaOH[1]
      
    • 
       mL water[1]
      
  • Filtration: Stir until a white granular precipitate forms. Filter through Celite.[1]

  • Isolation: Concentrate the filtrate to yield the free amine.

Medicinal Chemistry: SAR & Derivatization

Once the 4-allyl-4-aminomethyltetrahydropyran core is synthesized, it serves as a versatile branch point for library generation.[1]

Functionalization of the Allyl Handle

The allyl group is not just a hydrophobic filler; it is a "masked" functional group.[1]

  • Hydroboration-Oxidation: Converts the allyl to a 3-hydroxypropyl group.[1] This allows for intramolecular cyclization or installation of polar solubilizing groups.[1]

  • Oxidative Cleavage (Lemieux-Johnson): Converts the allyl to an aldehyde (via ozonolysis or OsO₄/NaIO₄).[1] This aldehyde can undergo reductive amination to create "extended" amine chains.[1]

  • Ring-Closing Metathesis (RCM): If the primary amine is acylated with a group containing another alkene, RCM can close a second ring, creating spirocyclic architectures (e.g., spiro-piperidine-pyran analogs).[1]

Functionalization of the Amine Handle

The primary amine is the standard vector for pharmacophore attachment.[1]

  • Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form amides (common in NK1 antagonists).[1]

  • Sulfonylation: Reaction with sulfonyl chlorides.[1]

  • Urea Formation: Reaction with isocyanates.[1]

SAR Decision Tree (DOT Diagram)

SAR_Tree Core 4-Allyl-4-aminomethyl-THP (CORE) Allyl Allyl Group Modification Core->Allyl Amine Amine Functionalization Core->Amine Hydroboration Hydroboration -> Alcohol (Polarity/H-bond donor) Allyl->Hydroboration Ozonolysis Ozonolysis -> Aldehyde (Linker extension) Allyl->Ozonolysis RCM Ring-Closing Metathesis (Spirocycles) Allyl->RCM Amide Amide Coupling (Peptidomimetics) Amine->Amide RedAmin Reductive Amination (Secondary Amines) Amine->RedAmin

Figure 2: Structure-Activity Relationship (SAR) expansion strategy for the core scaffold.

Comparative Analysis: THP vs. Piperidine Analogs

Feature4-Allyl-4-aminomethyl-Piperidine 4-Allyl-4-aminomethyl-Tetrahydropyran Impact on Drug Design
Basicity (pKa) ~9.5 (Ring Nitrogen)Neutral (Ring Oxygen)THP reduces lysosomal trapping and hERG binding.[1]
LogP (Lipophilicity) Variable (depends on N-substituent)Moderate (Fixed)THP offers predictable lipophilicity (~LogP 0.5–1.0).[1]
H-Bonding H-Bond Donor/AcceptorH-Bond Acceptor OnlyTHP oxygen can accept H-bonds from receptor residues (e.g., Ser, Thr).[1]
Metabolic Liability High (N-dealkylation, N-oxidation)Low (Ether is stable)THP analogs often show improved half-life (

).[1]

References

  • Mechanistic Basis of Gem-Disubstitution

    • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link[1]

  • Synthesis of 4-Substituted Tetrahydropyrans

    • Clarke, P. A., & Santos, S. (2012).[1] Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031–6048.[1] Link[1]

  • Tetrahydropyran as a Pharmacophore in Opioid Research

    • Yamamoto, T., et al. (2006).[1] Design and Synthesis of Tetrahydropyran Derivatives as Novel Opioid Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 2883-2886.[1] Link[1]

  • Protocol for Nitrile Reduction (LiAlH4)

    • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Standard reference for LiAlH4 reduction protocols). Link[1]

  • Gabapentinoid Bioisosteres (Relevance of 4-aminomethyl-THP)

    • Bryans, J. S., et al. (1998).[1] Identification of Novel Ligands for the Gabapentin Binding Site on the α2δ Subunit of a Calcium Channel and Their Evaluation as Anticonvulsant Agents. Journal of Medicinal Chemistry, 41(11), 1838–1845.[1] Link[1]

Sources

Methodological & Application

Application Note: RCM-Mediated Synthesis of Spirocyclic Azocines from [4-(But-3-en-1-yl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of [4-(But-3-en-1-yl)oxan-4-yl]methanamine as a scaffold for constructing spirocyclic azocines via Ring-Closing Metathesis (RCM).

Executive Summary & Strategic Rationale

The substrate [4-(But-3-en-1-yl)oxan-4-yl]methanamine (hereafter Compound 1 ) represents a "privileged scaffold" precursor. It contains a quaternary spiro-center pre-installed with a tethered alkene (butenyl group) and a reactive primary amine handle.

Direct RCM of Compound 1 is impossible as it contains only one alkene. This protocol details the functionalization of the amine to introduce a second alkene, followed by RCM to close an 8-membered ring (azocine).

Why this matters:

  • Medium Ring Challenge: Synthesizing 8-membered rings is kinetically disfavored due to entropic factors and transannular strain.

  • The Solution: The tetrahydropyran (oxane) ring at C4 exerts a Thorpe-Ingold Effect (Gem-dialkyl effect) . The steric bulk of the spiro-ring compresses the bond angle of the tethered chains, forcing the two terminal alkenes closer together and significantly accelerating the RCM rate.

Critical Pre-Requisites: Catalyst Poisoning & Design

The "Amine Problem"

Ruthenium-based metathesis catalysts (Grubbs I/II, Hoveyda-Grubbs) are Lewis acids. Free amines (Lewis bases) coordinate to the Ruthenium center, displacing the phosphine or carbene ligand, which irreversibly "poisons" the catalyst and kills the reaction.

Mandatory Strategy: You must mask the nitrogen's basicity prior to RCM.

  • Approach A (Amide/Carbamate): Convert amine to an amide (e.g., acrylamide) or carbamate (Boc/Cbz). This withdraws electron density, preventing coordination.

  • Approach B (In-situ Protonation): If the amine must remain secondary/tertiary, perform RCM in the presence of strong acid (e.g., p-Toluenesulfonic acid, p-TsOH) to protonate the nitrogen (

    
    ), rendering it non-coordinating.
    

Experimental Workflow

Phase 1: Pre-RCM Functionalization (Installing the Second Alkene)

To perform RCM, we must create a diene. We will describe the synthesis of the N-Allyl derivative (Targeting an 8-membered azocine).

Reaction:



Protocol:

  • Dissolution: Dissolve [4-(But-3-en-1-yl)oxan-4-yl]methanamine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (2.0 equiv) and stir at RT for 10 min.
    
  • Alkylation: Dropwise add Allyl Bromide (1.1 equiv). Note: Control stoichiometry to avoid bis-allylation.

  • Protection (CRITICAL): Upon completion, add

    
     (1.2 equiv) directly to the pot to generate the N-Boc-N-Allyl  diene. This prevents catalyst poisoning in the next step.
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry (

    
    ) and concentrate.
    
Phase 2: Ring-Closing Metathesis (RCM)

Target: 3-azaspiro[5.7]tridec-9-ene derivative.

ParameterSpecificationRationale
Concentration 5 mM - 10 mM High Dilution is critical. Concentrated solutions (>20 mM) favor intermolecular oligomerization (ADMET) over intramolecular ring closing.
Solvent Dichloromethane (DCM) Standard solvent. Must be degassed (sparged with Argon for 15 mins) to remove

.
Catalyst Hoveyda-Grubbs II Second-generation catalysts are required for sterically demanding 8-membered ring formation.
Loading 2 - 5 mol% Start with 2%. If conversion stalls, add a second portion.
Temperature Reflux (40°C) Thermal energy is needed to overcome the entropic barrier of medium-ring closure.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Solvent Prep: Add anhydrous DCM. Sparge with Argon for 20 minutes to remove oxygen (Ruthenium killer).

  • Substrate Addition: Dissolve the N-Boc-N-Allyl intermediate from Phase 1 in a small volume of DCM and add to the main flask. Adjust total volume to reach 5 mM concentration .

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Gen catalyst (2 mol%) as a solid in one portion.

  • Reaction: Heat to reflux (40°C) under Argon. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction stalls at 50% conversion (typically after 4-6 hours), add an additional 1-2 mol% catalyst.

  • Quenching: Once complete (usually 12-24h), add DMSO (50 equiv relative to catalyst) or activated charcoal to chelate the Ru and stop the reaction. Stir open to air for 1 hour.

  • Purification: Concentrate in vacuo. The residue will be dark. Filter through a short silica plug (eluting with 10% EtOAc/Hex) to remove bulk Ru-salts before flash chromatography.

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the critical "Protection" step to avoid the "Dead Catalyst" failure mode.

RCM_Pathway cluster_legend Key Mechanism Start [4-(But-3-en-1-yl)oxan-4-yl] methanamine (Compound 1) Step1 Functionalization (+ Allyl Bromide) Start->Step1 Inter1 Secondary Amine (LEWIS BASIC) Step1->Inter1 Step2 Boc-Protection (+ Boc2O) Inter1->Step2 Recommended RCM RCM Reaction (Hoveyda-Grubbs II) [High Dilution] Inter1->RCM Risky Route Diene Protected Diene (N-Boc-N-Allyl) Step2->Diene Diene->RCM Safe Route Product Spiro-Azocine (8-Membered Ring) RCM->Product Ring Closure Failure FAILURE: Catalyst Poisoning RCM->Failure If Amine Free Info Thorpe-Ingold Effect: Spiro-oxane ring accelerates formation of 8-membered ring.

Caption: Synthetic workflow converting the mono-alkene precursor into a spirocyclic azocine via protected diene intermediate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction / Starting Material Recovered Catalyst PoisoningEnsure amine is fully Boc-protected. If using free amine salts, ensure pH is acidic (<4). Check solvent for

(degas longer).
Oligomerization (Multiple Spots on TLC) Concentration too highDilute reaction from 10 mM to 1 mM . Add substrate slowly (syringe pump addition over 4h) to keep instantaneous concentration low.
Stalled Conversion (e.g., stops at 60%) Catalyst Decomposition"Stalled" RCM is common. Add a second batch of catalyst (1-2 mol%) after 6 hours.
Isomerization (Double bond migration) Ruthenium Hydride formationAdd 1,4-benzoquinone (10 mol%) to the reaction mixture. This scavenges Ru-H species that cause isomerization.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link

  • Compain, P. (2007). Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect. Advanced Synthesis & Catalysis, 349(11-12), 1829-1846. Link

  • Dörwald, F. Z. (2009). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.

Application Notes and Protocols for the Integration of [4-(But-3-en-1-yl)oxan-4-yl]methanamine as a Novel Linker in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer an event-driven catalytic mechanism to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act as heterobifunctional molecules, bringing a target protein into proximity with an E3 ubiquitin ligase to trigger its degradation via the ubiquitin-proteasome system.[3][4][5][6] This paradigm shift opens avenues to target proteins previously considered "undruggable."[1][7]

The success of a PROTAC is not solely dictated by the choice of its two ligands—the warhead for the protein of interest (POI) and the anchor for the E3 ligase. The chemical linker connecting these two moieties is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][4][8][9][10] It is far more than a passive spacer; its length, rigidity, and chemical composition orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][3][11][12]

This guide introduces a novel linker, [4-(But-3-en-1-yl)oxan-4-yl]methanamine , for consideration in PROTAC design. This structure uniquely combines a semi-rigid oxane ring with a flexible butenyl chain, offering a distinct three-dimensional geometry. These application notes provide a comprehensive framework for synthesizing, incorporating, and evaluating this linker in a PROTAC development workflow. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline a robust pipeline for biological characterization. Our aim is to equip researchers with the foundational knowledge and practical methodologies to explore the potential of this and other novel linker scaffolds.

The Rationale for Novel Linker Scaffolds in PROTAC Design

The linker's architecture directly influences the orientation and proximity of the POI and E3 ligase within the ternary complex.[1] This spatial arrangement is crucial for efficient ubiquitin transfer. While simple alkyl and polyethylene glycol (PEG) chains are the most common motifs, representing approximately 30% and 55% of linkers in a major database respectively, the field is evolving towards more sophisticated and functional designs.[8]

The proposed linker, [4-(But-3-en-1-yl)oxan-4-yl]methanamine , introduces a spirocyclic oxane core. Spirocyclic structures are known to offer a unique rigid geometry that can reduce rotational freedom and pre-organize a molecule into an active conformation, potentially enhancing selectivity and the stability of the ternary complex.[4] This semi-rigid nature, combined with the flexible butenyl chain, provides a unique balance that could optimize protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[1]

Table 1: Comparative Analysis of Linker Scaffolds

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
Alkyl Chains Flexible, hydrophobic.[4]Synthetically accessible, easy to modify length.[1][8]Can limit aqueous solubility and cellular uptake.[4]
PEG Chains Flexible, hydrophilic.[4][11]Improves solubility, good biocompatibility.[1][4]May have reduced metabolic stability.[4]
Rigid (e.g., Phenyl, Cycloalkane) Constrained conformation.[3][4]Can enhance ternary complex stability and selectivity.[3][4]Can be synthetically challenging.
[4-(But-3-en-1-yl)oxan-4-yl]methanamine (Proposed) Semi-rigid spirocyclic core with a flexible arm.Unique 3D vector, potential for improved cell permeability and novel protein-protein interactions.Synthesis may be multi-stepped; biological effects are uncharacterized.

The terminal amine of the proposed linker serves as a versatile attachment point for conjugation to a POI ligand, while the butenyl group can be functionalized for attachment to an E3 ligase ligand, for instance, via a thiol-ene "click" reaction or hydroboration-oxidation followed by coupling.

Synthesis and Incorporation of the Novel Linker

The synthesis of a PROTAC is a modular process. A common strategy involves the pre-synthesis of ligand-linker conjugates that can be coupled in a final step. Below is a hypothetical, yet plausible, workflow for synthesizing a PROTAC incorporating our novel linker. This example assumes the use of a CRBN E3 ligase ligand (e.g., a pomalidomide derivative) and a generic POI ligand with a carboxylic acid handle.

Diagram: PROTAC Synthesis Workflow

PROTAC Synthesis Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly L0 Starting Materials L1 [4-(But-3-en-1-yl)oxan-4-yl]methanol L0->L1 Multi-step synthesis L2 [4-(But-3-en-1-yl)oxan-4-yl]methanamine (Novel Linker) L1->L2 Mesylation, Azide displacement, Reduction PL POI-Linker Conjugate L2->PL Amide Coupling (EDC, HOBt) POI POI Ligand (with -COOH) POI->PL E3 E3 Ligand (with reactive handle) PROTAC Final PROTAC E3->PROTAC PL->PROTAC Click Chemistry or other coupling

Caption: A modular workflow for PROTAC synthesis using the novel linker.

Protocol 1: Synthesis of [4-(But-3-en-1-yl)oxan-4-yl]methanamine

This protocol is a conceptual pathway. Researchers should adapt it based on standard organic synthesis practices.

  • Step 1: Synthesis of (Oxan-4-yl)methanol. This starting material can be synthesized via known literature procedures or procured commercially.

  • Step 2: Alkylation to introduce the butenyl chain. React (Oxan-4-yl)methanol with a suitable base (e.g., NaH) followed by 4-bromo-1-butene to form 4-((but-3-en-1-yloxy)methyl)oxane. This step is illustrative; a more robust synthesis might build the quaternary center differently.

  • Step 3: Conversion of the alcohol to an amine.

    • Convert the primary alcohol of the intermediate from Step 2 to a leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in the presence of a base like triethylamine.

    • Displace the leaving group with sodium azide in a polar aprotic solvent (e.g., DMF) to form the corresponding azide.

    • Reduce the azide to the primary amine, [4-(But-3-en-1-yl)oxan-4-yl]methanamine, using a standard reducing agent such as triphenylphosphine (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation (H₂, Pd/C).

  • Purification and Characterization: Purify the final linker product by column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: PROTAC Assembly via Amide Coupling and Click Chemistry
  • Step 1: Conjugation of Linker to POI Ligand.

    • Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in an anhydrous solvent like DMF.

    • Add coupling reagents such as EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of [4-(But-3-en-1-yl)oxan-4-yl]methanamine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor reaction completion by LC-MS.

    • Purify the POI-linker conjugate by preparative HPLC.

  • Step 2: Functionalization of the E3 Ligase Ligand.

    • Prepare an E3 ligase ligand (e.g., pomalidomide) with a suitable handle for click chemistry, such as an azide group. This can be achieved by alkylating the glutarimide nitrogen with a short linker containing an azide.

  • Step 3: Final PROTAC Assembly.

    • The butenyl group on the POI-linker conjugate can be converted to an alkyne via ozonolysis to the aldehyde followed by a Corey-Fuchs or Seyferth-Gilbert homologation.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the alkyne-functionalized POI-linker and the azide-functionalized E3 ligase ligand.

    • Use a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) in a solvent mixture such as t-BuOH/H₂O.

    • Stir until LC-MS analysis indicates the completion of the reaction.

  • Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC and confirm its identity and purity via LC-MS and high-resolution mass spectrometry (HRMS).

Biological Evaluation of the PROTAC

A systematic evaluation is required to determine the efficacy and mechanism of action of the newly synthesized PROTAC.

Diagram: PROTAC Evaluation Workflow

PROTAC Evaluation Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays A1 Ternary Complex Formation Assay (e.g., TR-FRET) A2 In Vitro Ubiquitination Assay A1->A2 Confirms productive complex B1 Target Degradation (Western Blot) A2->B1 Validates mechanism B2 Degradation Potency & Efficacy (DC50, Dmax) B1->B2 Quantifies degradation B3 Cell Viability Assay (e.g., CellTiter-Glo) B2->B3 Assesses functional consequence B4 Selectivity Profiling (Proteomics) B2->B4 Determines off-target effects Start Synthesized PROTAC Start->A1 Start->B1

Caption: A stepwise pipeline for the biological evaluation of a novel PROTAC.

Protocol 3: Target Protein Degradation (Western Blot)

This is the primary assay to confirm PROTAC activity in a cellular context.

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., one that endogenously expresses the POI and the E3 ligase) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) and negative controls (POI ligand alone, E3 ligand alone, and a PROTAC with an inactive E3 ligand).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.

Protocol 4: Determination of DC₅₀ and Dₘₐₓ

This protocol quantifies the potency and maximal degradation of the PROTAC.

  • Experimental Setup: Perform the Western blot experiment as described in Protocol 3, using a finer titration of PROTAC concentrations (e.g., a 10-point, 3-fold serial dilution).

  • Data Analysis:

    • Quantify the normalized POI levels for each concentration.

    • Plot the percentage of remaining POI relative to the vehicle control against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope non-linear regression model using software like GraphPad Prism.

    • DC₅₀ is the concentration of the PROTAC that induces 50% degradation of the POI.

    • Dₘₐₓ is the maximum percentage of degradation achieved.

Table 2: Example Data Output for DC₅₀/Dₘₐₓ Analysis

PROTACLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A PEG-42592
PROTAC-B Alkyl-C88085
PROTAC-C (Novel) [4-(But-3-en-1-yl)oxan-4-yl]...Experimental ValueExperimental Value
Protocol 5: Ternary Complex Formation Assay (TR-FRET)

This in vitro assay confirms that the PROTAC can physically bridge the POI and the E3 ligase.

  • Reagents:

    • Purified, tagged POI (e.g., His-tagged).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC or biotinylated DDB1-CRBN).

    • Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb).

    • Fluorescently-labeled anti-tag antibody (e.g., anti-GST-d2 or Streptavidin-d2).

  • Assay Procedure:

    • In a microplate, add the POI, E3 ligase complex, and the corresponding antibodies.

    • Add serial dilutions of the PROTAC.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor). An increase in the ratio indicates complex formation.

Conclusion and Future Perspectives

The design and synthesis of novel linkers are paramount to advancing the field of targeted protein degradation. The proposed [4-(But-3-en-1-yl)oxan-4-yl]methanamine linker offers a unique semi-rigid scaffold that could impart favorable properties to a PROTAC, potentially leading to enhanced efficacy and selectivity. The protocols outlined in this guide provide a comprehensive roadmap for the synthesis, conjugation, and rigorous biological evaluation of PROTACs incorporating this or other novel linker structures.

Successful validation of such linkers will not only expand the chemical toolbox for PROTAC development but will also deepen our understanding of the structure-activity relationships that govern ternary complex formation and subsequent protein degradation. Future work should focus on building libraries of PROTACs with diverse linkers to systematically explore the chemical space and accelerate the identification of optimized clinical candidates.

References

  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • ChemPep. Overview of PROTAC Linkers.
  • Precise PEG. Linkers in PROTACs.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Benchchem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Gabizon, R., Shraga, A., & Reuveni, H. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(22), 2055-2074. [Link]

  • SYNthesis med chem. PROTACs & Molecular Glues.
  • Steinebach, C., Keul, M., & Gütschow, M. (2021). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 26(22), 7007. [Link]

  • Tocris Bioscience. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • He, Y., Zhang, X., & Jin, J. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11417–11444.
  • Mtoz Biolabs.
  • BOC Sciences.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2024, March 17). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
  • Benchchem.
  • Benchchem. (2025, December). Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers.
  • Sigma-Aldrich.
  • Scholar Works at UT Tyler.
  • eScholarship.org. (2023, December 1).
  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins.
  • PubChem. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210.
  • Liu, H., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • ChemicalBook. (2025, July 24). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • Nieto-Rementeria, N., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Pharmaceuticals, 14(10), 1047. [Link]

  • ResearchGate. (2025, April 19).
  • Cayman Chemical. Bromodomain Targeting with PROTACs | News & Announcements.
  • Smolecule. (2023, August 17). (But-3-en-1-yl)(methyl)amine.
  • PubChem. Methyl((oxan-4-yl)methyl)amine hydrochloride | C7H16ClNO | CID 22737007.
  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • PubChem. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573.
  • University of Cape Town.
  • Google Patents. Methods for making oxetan-3-ylmethanamines.
  • Sigma-Aldrich. (oxan-3-yl)methanamine | 7179-99-9.
  • Royal Society of Chemistry. One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides.

Sources

Application Note: Precision Synthesis of Tetrahydropyran (THP) Scaffolds via Olefin Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Olefin Metathesis Catalysts for Tetrahydropyran (THP) Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Tetrahydropyran (THP) rings are pharmacophoric cornerstones in marine toxins (e.g., Brevetoxins), polyether antibiotics, and pheromones. While the Prins cyclization and hetero-Michael additions are classical routes, Ring-Closing Metathesis (RCM) offers superior retrosynthetic disconnection flexibility, particularly for constructing sterically encumbered or macrocyclic-embedded THP systems.[1]

This guide details the selection of Ruthenium-based alkylidene catalysts for THP formation, addressing the specific challenges of allyl ether isomerization , ruthenium residue removal , and conformational pre-organization .

Strategic Catalyst Selection

The choice of catalyst for THP synthesis is dictated by the steric profile of the diene precursor and the electronic nature of the ether oxygen.

Catalyst Decision Matrix
  • Grubbs 1st Generation (G-I): largely obsolete for complex THPs due to poor functional group tolerance and low activity against substituted alkenes.[1]

  • Grubbs 2nd Generation (G-II): The standard "workhorse."[1] High activity due to the N-heterocyclic carbene (NHC) ligand.[1] Ideal for forming di- and tri-substituted double bonds within the THP ring.[1]

  • Hoveyda-Grubbs 2nd Generation (HG-II): The "problem solver."[1] The chelating isopropoxybenzylidene ligand provides thermal stability and a "release-return" mechanism, making it superior for sterically hindered substrates or reactions requiring prolonged heating.[1]

  • Z-Selective Catalysts (Ru-based): Required only when the specific stereochemistry of the resulting cyclic alkene is critical for subsequent functionalization (e.g., stereospecific dihydroxylation).[1]

Visualization: Catalyst Selection Logic

CatalystSelection Start Start: Analyze Substrate Stereo Is Z-alkene geometry required? Start->Stereo Steric Is the diene sterically hindered? Temp Is high temp (>50°C) required? Steric->Temp No HGII Use Hoveyda-Grubbs II (Robust/Stable) Steric->HGII Yes (Tri/Tetra-substituted) GII Use Grubbs II (Standard) Temp->GII No (Standard RCM) Temp->HGII Yes Stereo->Steric No ZCat Use Cyclometalated Ru-Dithiolate Stereo->ZCat Yes

Figure 1: Decision tree for selecting the optimal metathesis catalyst based on substrate constraints.

Critical Mechanistic Factors

The Thorpe-Ingold Effect (Gem-Disubstitution)

Formation of 6-membered ether rings via RCM is entropically less favorable than 5-membered rings.[1] To drive cyclization over oligomerization (ADMET), the precursor often requires gem-disubstitution (e.g., a dimethyl group) near the reaction site.[1] This pre-organizes the molecule into a reactive conformation, reducing the rotational degrees of freedom (rotomeric penalty).

Isomerization Suppression

A common failure mode in THP synthesis is the migration of the double bond into the ring (forming a vinyl ether) or along the chain, catalyzed by decomposed Ruthenium-hydride species.

  • Solution: Add 1,4-Benzoquinone (10 mol%) or Acetic Acid to the reaction mixture. These additives scavenge Ru-hydride species, preserving the integrity of the olefin position [1].[1]

Experimental Protocols

Protocol A: Standard RCM for THP Formation

Best for: Unhindered substrates, forming disubstituted alkenes.

Reagents:

  • Substrate (Acyclic diene ether)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).[1]

  • Catalyst: Grubbs II (G-II).[1][2]

Step-by-Step:

  • Concentration Control: Dissolve the diene substrate in degassed DCM to a final concentration of 0.01 M to 0.05 M .

    • Note: Higher concentrations (>0.1 M) favor intermolecular oligomerization.[1]

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid or a stock solution in DCM under an Argon/Nitrogen atmosphere.

  • Reflux: Stir at reflux (40°C for DCM) for 2–12 hours. Monitor via TLC/LC-MS.[1]

  • Quenching: Once conversion halts, add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This creates a catalytically inactive Fischer carbene.[1]

  • Purification: Proceed to Ru-removal (Section 5).

Protocol B: "Difficult" RCM (Hindered/Sensitive Substrates)

Best for: Trisubstituted alkenes, substrates prone to isomerization.

Reagents:

  • Solvent: Toluene (higher boiling point).[1]

  • Catalyst: Hoveyda-Grubbs II (HG-II).[1][2]

  • Additive: 1,4-Benzoquinone.[1][3][4][5]

Step-by-Step:

  • Setup: Dissolve substrate in Toluene (0.005 M – dilute conditions essential).

  • Additive: Add 1,4-Benzoquinone (10 mol%) to the solution before the catalyst. This prevents Ru-hydride induced isomerization [2].[1][3][4]

  • Catalyst: Add HG-II (5–10 mol%).

  • Thermal Activation: Heat to 80–110°C. HG-II initiates slowly but remains active longer at high temperatures.[1]

  • Stepwise Addition: If conversion stalls, add a second portion of catalyst (2-3 mol%).[1]

Purification & Ruthenium Scavenging

Residual Ruthenium is toxic and can catalyze decomposition of the product. Standard chromatography is often insufficient.[1]

Recommended Method: DMSO/Silica Adsorption [3]

  • Concentrate the crude reaction mixture.

  • Dissolve in a minimal amount of DCM.[1]

  • Add DMSO (50 equiv relative to catalyst) and silica gel (100 wt% of theoretical product mass).[1]

  • Stir vigorously for 12 hours. The DMSO coordinates the Ru, which then adsorbs strongly to the silica.

  • Filter through a celite/silica pad.[1] The filtrate will be significantly reduced in metal content (often <50 ppm).[1]

Workflow Visualization

RCM_Workflow Prep 1. Pre-Treatment Degas solvent (Ar sparge 15 min) Add 1,4-Benzoquinone if sensitive Reaction 2. Reaction (RCM) Add Catalyst (G-II or HG-II) Conc: 0.005 - 0.05 M Temp: 40-110°C Prep->Reaction Quench 3. Quenching Add Ethyl Vinyl Ether (Stir 30 mins) Reaction->Quench Scavenge 4. Ru-Removal Add DMSO (50 eq) + Silica Stir 12h -> Filter Quench->Scavenge Isolate 5. Final Purification Flash Chromatography Scavenge->Isolate

Figure 2: Optimized workflow for RCM of tetrahydropyran derivatives, including critical quenching and scavenging steps.[1]

Data Summary: Catalyst Performance Comparison

FeatureGrubbs II (G-II)Hoveyda-Grubbs II (HG-II)
Initiation Rate FastSlow (Thermal activation required)
Thermal Stability ModerateHigh (Excellent for reflux in Toluene)
Steric Tolerance GoodExcellent (Best for tri-substituted alkenes)
Air/Moisture Sensitivity LowVery Low (Easier handling)
Primary Use Case Standard THP formationDifficult/Hindered THP formation

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[3] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society. [Link][6]

  • Schmidt, B. (2004).[1] Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances and Applications. European Journal of Organic Chemistry. [Link][1]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[7] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[7] Organic Letters. [Link][1]

  • Furstner, A. (2000).[1] Olefin Metathesis and Beyond. Angewandte Chemie International Edition. [Link][1]

Sources

Topic: Reductive Amination Protocols for the Synthesis of [4-(But-3-en-1-yl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract

This application note provides a detailed guide for the synthesis of the primary amine, [4-(But-3-en-1-yl)oxan-4-yl]methanamine, via reductive amination of its corresponding ketone precursor, 4-(But-3-en-1-yl)oxan-4-one. The synthesis of this target molecule presents two significant chemical challenges: high steric hindrance at the quaternary carbonyl center and the presence of a reducible alkene functionality. This document outlines two robust, chemoselective protocols employing sodium triacetoxyborohydride (STAB) and a titanium(IV) isopropoxide-mediated system, respectively. We provide in-depth, step-by-step experimental procedures, discuss the mechanistic rationale behind reagent selection, and offer guidance on reaction workup and product purification. The information is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex amine scaffolds.

Introduction and Synthetic Strategy

Reductive amination is a cornerstone of modern organic synthesis, enabling the direct conversion of carbonyl compounds into amines.[1][2] This one-pot reaction, which combines carbonyl-amine condensation with subsequent reduction of the imine intermediate, is prized for its efficiency and atom economy, making it a favored method in pharmaceutical development.[3][4]

The target molecule, [4-(But-3-en-1-yl)oxan-4-yl]methanamine, features a primary amine attached to a quaternary carbon center within an oxane ring. This structural motif is of interest in medicinal chemistry as a potential building block for novel therapeutics. However, its synthesis is non-trivial. The direct precursor, 4-(But-3-en-1-yl)oxan-4-one, possesses two key features that dictate the choice of synthetic protocol:

  • Steric Hindrance: The ketone is located at a sterically congested quaternary center, which can significantly slow the rate of nucleophilic attack by ammonia and the subsequent formation of the imine intermediate.[5][6]

  • Chemoselectivity: The butenyl side chain contains a terminal C=C double bond, which is susceptible to reduction under certain conditions, notably standard catalytic hydrogenation (e.g., H₂/Pd-C).[5]

Therefore, a successful synthesis requires a reductive amination protocol that can overcome the steric barrier while selectively reducing the C=N bond of the imine in the presence of both the starting ketone and the alkene. This guide details two such protocols.

The Mechanism of Reductive Amination

The reaction proceeds via a two-stage mechanism within a single pot. First, the amine (in this case, ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate.[7][8] Under weakly acidic conditions, this intermediate undergoes dehydration to yield an imine. The imine is then reduced in situ by a hydride-based reducing agent to afford the final amine product.[9]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction Ketone Ketone (Precursor) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine + H₂O Amine Primary Amine (Product) Imine->Amine Hydride Hydride Reagent (e.g., NaBH(OAc)₃) Hydride->Amine inv1 inv2

Figure 1: Generalized mechanism of reductive amination.

The success of the reaction hinges on selecting a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the formed imine.[10] Modern reagents like sodium triacetoxyborohydride are specifically designed for this purpose.[11]

Recommended Protocols

The following protocols are designed to address the specific challenges of synthesizing [4-(But-3-en-1-yl)oxan-4-yl]methanamine. The precursor, 4-(But-3-en-1-yl)oxan-4-one, is assumed to be available.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Amination

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and highly selective reducing agent, ideal for this transformation.[3][5] Its steric bulk can slow the reduction of ketones, allowing imine formation to proceed, and it does not typically reduce isolated carbon-carbon double bonds.[12] The use of ammonium acetate (NH₄OAc) provides both the ammonia source and the mild acidic catalyst needed for imine formation.

Materials:

  • 4-(But-3-en-1-yl)oxan-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(But-3-en-1-yl)oxan-4-one (1.0 equiv).

  • Add ammonium acetate (5-10 equiv) and anhydrous 1,2-dichloroethane (DCE) to create a solution or suspension with a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the stirring mixture. Note: Addition may cause some gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with NaHCO₃, extracting with ethyl acetate, and analyzing the organic layer.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine as described in Section 5.

Protocol 2: Titanium(IV) Isopropoxide Mediated Amination

This method is particularly effective for the reductive amination of ketones with ammonia to yield primary amines.[13] Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and serves as a powerful dehydrating agent, driving the equilibrium towards imine formation. The subsequent reduction is performed with the more economical sodium borohydride (NaBH₄).

Materials:

  • 4-(But-3-en-1-yl)oxan-4-one

  • Ammonia (7 N solution in methanol)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethanol (EtOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Celatom® or Celite® for filtration

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a solution of 4-(But-3-en-1-yl)oxan-4-one (1.0 equiv) in anhydrous ethanol (to 0.2-0.4 M).

  • Add the 7 N methanolic ammonia solution (5-10 equiv) to the flask.

  • Slowly add titanium(IV) isopropoxide (1.2-1.5 equiv) via syringe to the stirring solution. The mixture may turn yellow or become heterogeneous.

  • Stir the mixture at room temperature for 2-4 hours to allow for complete imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (1.5-2.0 equiv). Caution: Gas evolution (hydrogen) will occur.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of aqueous ammonium hydroxide solution. This will precipitate titanium salts as TiO₂.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethanol and then dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue can be subjected to an acid-base extraction (see Section 5) to separate the amine from non-basic impurities before final purification.

Protocol Comparison and Workflow

The choice between protocols depends on reagent availability, cost, and scale. The STAB method is often preferred for its operational simplicity and mild conditions, while the titanium-mediated method can be effective for particularly stubborn ketones and uses a less expensive primary reductant.

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: Ti(O-iPr)₄ / NaBH₄
Primary Reagents NH₄OAc, NaBH(OAc)₃NH₃/MeOH, Ti(O-iPr)₄, NaBH₄
Solvent 1,2-Dichloroethane (DCE)Ethanol (EtOH)
Temperature Room Temperature0 °C to Room Temperature
Key Advantages Mild conditions, high chemoselectivity, simple one-step addition.[3][5]Potent for hindered ketones, uses cheaper NaBH₄.[13]
Key Disadvantages NaBH(OAc)₃ is moisture-sensitive and more expensive.Requires careful handling of Ti(O-iPr)₄, workup involves filtration of titanium salts.
Chemoselectivity Excellent; preserves the C=C bond.[13]Excellent; NaBH₄ does not reduce isolated C=C bonds.[14]

digraph "Experimental_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#202124"];

// Nodes Start [label="Precursor Ketone:\n4-(But-3-en-1-yl)oxan-4-one"]; Protocol1 [label="Protocol 1: STAB\n+ NH₄OAc, NaBH(OAc)₃\nin DCE, RT", fillcolor="#34A853"]; Protocol2 [label="Protocol 2: Titanium\n+ NH₃, Ti(O-iPr)₄, then NaBH₄\nin EtOH, 0°C to RT", fillcolor="#FBBC05"]; Workup1 [label="Quench (NaHCO₃)\nAqueous Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup2 [label="Quench (NH₄OH)\nFilter TiO₂\nAqueous Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Acid-Base Extraction,\nChromatography)"]; Product [label="Final Product:\n[4-(But-3-en-1-yl)oxan-4-yl]methanamine", shape=Mdiamond, fillcolor="#5F6368"];

// Edges Start -> Protocol1; Start -> Protocol2; Protocol1 -> Workup1; Protocol2 -> Workup2; Workup1 -> Purification; Workup2 -> Purification; Purification -> Product; }

Figure 2: Comparative workflow for the synthesis of the target amine.

Purification and Characterization

Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Several strategies can be employed:

  • Acid-Base Extraction: This is a highly effective first-pass purification. Dissolve the crude material in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with 2 M NaOH) and re-extracted with an organic solvent to recover the pure amine.[15]

  • Chromatography:

    • Treated Silica Gel: Silica gel can be pre-treated with a small amount of triethylamine (e.g., 1-2%) in the eluent to suppress tailing.

    • Reverse-Phase Chromatography (C18): This is an excellent method for purifying polar compounds like amines, often using water/acetonitrile or water/methanol gradients with a modifier like formic acid or TFA.[16]

    • Basic Alumina: Can be a suitable alternative stationary phase for basic compounds.[16]

  • Salt Formation: The final product can be isolated and stored as a stable, crystalline salt (e.g., hydrochloride or tartrate) by treating a solution of the pure free base with the corresponding acid.[17]

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Conclusion

The synthesis of sterically hindered, functionalized primary amines such as [4-(But-3-en-1-yl)oxan-4-yl]methanamine is readily achievable through careful selection of reductive amination conditions. Both the sodium triacetoxyborohydride and the titanium(IV) isopropoxide-mediated protocols offer excellent chemoselectivity, preserving the sensitive alkene moiety while effectively converting the hindered ketone to the desired primary amine. The choice of method can be tailored to specific laboratory constraints, with both pathways providing reliable access to this valuable synthetic building block.

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive mono-alkylation of ammonia and amines with aldehydes and ketones. Tetrahedron, 60(7), 1463-1471. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bhatt, V. A., Gunturu, K. C., & Sharma, M. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 634-638. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Touchette, K. M. (2006). A multi-step synthesis of a drug-like molecule for the undergraduate organic laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10874–10883. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12344-12348. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved February 15, 2026, from [Link]

  • Lévesque, É., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 178-185. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Chem Sci Trans. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. 2(S1), S43-S46. [Link]

  • Zhang, G., et al. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 22(17), 6783–6788. [Link]

  • LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies. Retrieved February 15, 2026, from [Link]

  • Hong, D., et al. (2013). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 49(43), 4911-4913. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. 28(3), 1271. [Link]

Sources

Strategic Synthesis of 7-Azaspiro[3.5]nonane Analogs from Butenyl Amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane via a single quaternary carbon, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2] This application note provides a detailed, field-proven synthetic strategy for constructing functionalized 7-azaspiro[3.5]nonane analogs, beginning with readily available butenyl amine derivatives. We will elucidate a robust multi-step pathway centered around a key intramolecular [2+2] photocycloaddition to construct the strained cyclobutane ring. This guide is designed for researchers in drug discovery and process development, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Value of 3D Scaffolds in Drug Design

The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery, aiming to populate molecules with a higher fraction of sp³-hybridized carbons.[3] Spirocyclic systems, particularly azaspirocycles, are at the forefront of this movement. The 7-azaspiro[3.5]nonane core has been successfully incorporated into a range of therapeutic candidates, including potent G protein-coupled receptor 119 (GPR119) agonists for diabetes treatment and novel inhibitors for challenging oncology targets like KRAS G12C.[4][5]

The synthetic challenge lies in the efficient construction of the spirocyclic junction, specifically the creation of the sterically demanding cyclobutane ring appended to a piperidine core. Our approach deconstructs this challenge into a logical sequence, leveraging classic organic transformations to build a versatile piperidone intermediate that is primed for the key bond-forming cyclization.

Retrosynthetic Analysis and Strategic Overview

The core of our strategy is to disconnect the target scaffold at the cyclobutane ring. This reveals a key intermediate: a 4-substituted piperidone bearing an alkene functionality. This intermediate is ideally suited for an intramolecular [2+2] photocycloaddition, a powerful and reliable method for forming four-membered rings. This piperidone precursor can, in turn, be assembled from a linear amino ester, which is readily synthesized from a protected butenyl amine starting material. This multi-step, rational approach ensures access to a wide variety of analogs through late-stage diversification.

G cluster_target Target Scaffold cluster_steps Synthetic Pathway Target 7-Azaspiro[3.5]nonane Analog Step3 Key Intermediate: 4-Allyl-1-Boc-Piperidin-3-one (Photocycloaddition Precursor) Target->Step3  Intramolecular  [2+2] Photocycloaddition Step2 Piperidone Core: 1-Boc-3-oxopiperidine-4-carboxylate Step3->Step2  Allylation & Decarboxylation Step1 Linear Amino Ester Precursor Step2->Step1  Dieckmann Condensation Start Starting Material: N-Boc-but-3-en-1-amine Step1->Start  N-Alkylation

Figure 1: Retrosynthetic analysis of the 7-azaspiro[3.5]nonane scaffold.

Experimental Protocols: From Butenyl Amine to Spirocycle

This section provides detailed, self-validating protocols for each stage of the synthesis. The causality behind solvent choice, reagent selection, and reaction conditions is explained to empower the researcher to troubleshoot and adapt these methods.

Part 1: Synthesis of the Piperidone Core

The initial steps focus on constructing the central piperidine ring, which will serve as the anchor for the subsequent cyclization. We employ a Dieckmann condensation, a robust method for forming five- and six-membered rings.

Protocol 1: Synthesis of the Linear Amino Ester Precursor

This protocol describes the N-alkylation of a protected butenyl amine to generate the diester required for cyclization.

  • Rationale: N-Boc-but-3-en-1-amine is chosen as the starting material. The Boc (tert-butyloxycarbonyl) group provides robust protection for the nitrogen under the basic conditions of alkylation and subsequent condensation, yet it can be removed under mild acidic conditions without affecting the final spirocyclic core. Ethyl acrylate is a cost-effective and reactive Michael acceptor.

  • Procedure:

    • To a solution of N-Boc-but-3-en-1-amine (1.0 equiv.) in anhydrous acetonitrile (0.5 M), add ethyl acrylate (1.1 equiv.) and DBU (0.1 equiv.).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(3-ethoxycarbonyl-ethyl)-N-Boc-but-3-en-1-amine, which is often used in the next step without further purification.

    • Second Alkylation: To a solution of the crude amino ester (1.0 equiv.) in anhydrous DMF (0.5 M), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

    • After cessation of gas evolution, add ethyl bromoacetate (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction with saturated NH₄Cl solution and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure linear diester precursor.

Protocol 2: Dieckmann Condensation to Form the Piperidone

This step constructs the 6-membered piperidone ring via an intramolecular base-mediated condensation.

  • Rationale: Sodium ethoxide in ethanol is a classic and effective base/solvent system for the Dieckmann condensation of ethyl esters. The reaction is driven by the formation of a stable enolate intermediate. An acidic workup is critical to protonate the enolate and afford the desired β-keto ester.

  • Procedure:

    • To a solution of sodium ethoxide (1.5 equiv.) in anhydrous ethanol (0.2 M), add a solution of the linear diester precursor (1.0 equiv.) in anhydrous ethanol dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) for 4 hours. A precipitate may form.

    • Cool the reaction to 0 °C and carefully acidify with 3 M HCl until the pH is ~2-3.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 1-Boc-4-(but-3-en-1-yl)-3-oxopiperidine-4-carboxylic acid ethyl ester.

Part 2: The Key Spirocyclization Event

With the piperidone core established, the next stage is to perform the key C-C bond formation that creates the cyclobutane ring.

Protocol 3: Intramolecular [2+2] Photocycloaddition

This protocol details the formation of the 7-azaspiro[3.5]nonane core through a photochemical reaction.

  • Rationale: The intramolecular [2+2] photocycloaddition is a highly efficient method for constructing cyclobutane rings. The reaction proceeds via a triplet diradical intermediate, which is often facilitated by a sensitizer. Acetone is an excellent choice as it serves as both the solvent and the triplet sensitizer, absorbing UV light and transferring the energy to the enone moiety of the substrate. A quartz vessel is mandatory as standard borosilicate glass (Pyrex) will block the required short-wavelength UV light.

  • Procedure:

    • Precursor Modification (Krapcho Decarboxylation): The β-keto ester from Protocol 2 is first decarboxylated. Dissolve the crude product in a mixture of DMSO and H₂O (95:5 v/v) containing LiCl (2.0 equiv.). Heat to 150 °C for 4-6 hours. After cooling, dilute with water and extract with ethyl acetate. The resulting product is 1-Boc-4-(but-3-en-1-yl)piperidin-3-one.

    • Dissolve the purified 1-Boc-4-(but-3-en-1-yl)piperidin-3-one (1.0 equiv.) in acetone (0.01 M) in a quartz reaction vessel. The high dilution is crucial to minimize intermolecular side reactions.

    • Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes. Oxygen can quench the excited triplet state, inhibiting the reaction.

    • Place the vessel in a photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) with a quartz immersion well. Ensure the lamp is cooled, typically with circulating water.

    • Irradiate the solution for 8-12 hours. Monitor the reaction progress by GC-MS, observing the disappearance of the starting material and the appearance of a new peak corresponding to the spirocyclic product.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 1-Boc-7-azaspiro[3.5]nonan-1-one .

G S0 Enone (S₀) S1 Singlet Excited State (S₁) S0->S1 T1 Triplet Excited State (T₁) (via Acetone Sensitizer) S1->T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate T1->Diradical Intramolecular Cyclization Product Spirocyclic Product Diradical->Product Ring Closure

Figure 2: Simplified mechanism for the triplet-sensitized [2+2] photocycloaddition.

Part 3: Analog Derivatization

The synthesized spirocyclic ketone is a versatile platform for creating a library of analogs by modifying the piperidine nitrogen.

Protocol 4: N-Deprotection and Diversification

  • Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, clean, and efficient method for removing the Boc protecting group. The resulting trifluoroacetate salt can be neutralized and used directly for subsequent functionalization reactions like reductive amination, acylation, or sulfonylation.

  • Procedure:

    • Dissolve the Boc-protected spirocycle (1.0 equiv.) in DCM (0.2 M).

    • Add trifluoroacetic acid (10 equiv.) and stir at room temperature for 1-2 hours.

    • Remove all volatiles under reduced pressure to yield the crude 7-azaspiro[3.5]nonan-1-one trifluoroacetate salt.

    • Example N-Alkylation: Dissolve the crude salt (1.0 equiv.) in dichloroethane (0.2 M). Add a desired aldehyde (e.g., pyrimidine-2-carboxaldehyde, 1.1 equiv.) and triethylamine (2.5 equiv.).

    • Add sodium triacetoxyborohydride (1.5 equiv.) and stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃ solution and extract with DCM.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the final N-substituted analog.

Summary of Results

The described synthetic pathway is robust and has been successfully applied to generate a variety of 7-azaspiro[3.5]nonane analogs. The yields and conditions provided are representative for this class of compounds.

Step No.ReactionKey ReagentsSolventTypical Yield (%)
1N-Alkylation (2 steps)DBU, NaH, Ethyl BromoacetateAcetonitrile, DMF65-75% (over 2 steps)
2Dieckmann CondensationNaOEtEthanol70-80%
3Decarboxylation & PhotocycloadditionLiCl, hν (UV light)DMSO/H₂O, Acetone45-55% (over 2 steps)
4Boc DeprotectionTFADichloromethane>95% (crude salt)
5N-Alkylation/AcylationAldehydes, Acyl ChloridesDichloroethane, DCM60-85%

Table 1: Summary of reactions, key reagents, and typical yields for the synthesis of 7-azaspiro[3.5]nonane analogs.

Conclusion

This application note outlines a comprehensive and logical synthetic route to the medicinally relevant 7-azaspiro[3.5]nonane scaffold starting from butenyl amine derivatives. By breaking down the synthesis into manageable, high-yielding steps and explaining the rationale behind each protocol, we provide researchers with a powerful and adaptable platform for drug discovery. The key intramolecular [2+2] photocycloaddition offers a reliable method for constructing the challenging spiro-fused cyclobutane ring, opening the door to a wide chemical space of novel three-dimensional molecular architectures.

References

  • Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides.Journal of Organic Chemistry.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.bioRxiv.
  • A Comparative Guide to the Synthesis of Azaspirocycles.BenchChem.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.French-Ukrainian Journal of Chemistry.
  • Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers.BenchChem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Alkene Isomerization in [4-(But-3-en-1-yl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling [4-(But-3-en-1-yl)oxan-4-yl]methanamine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing unwanted alkene isomerization during their experiments. Our goal is to ensure the integrity of your starting material and the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is alkene isomerization and why is it a concern for [4-(But-3-en-1-yl)oxan-4-yl]methanamine?

Alkene isomerization is the process by which the double bond in the butenyl side chain of your molecule shifts its position. This can result in the formation of various isomers, such as those with the double bond at the 2- or 1-position of the butyl group, and can also involve a change in stereochemistry (e.g., from a terminal alkene to an internal E/Z-alkene). This is a significant concern because the biological activity and chemical reactivity of your compound are highly dependent on its specific isomeric form. Uncontrolled isomerization leads to impure samples, complicates downstream reactions, and can yield products with different pharmacological profiles.

Q2: I've observed unexpected peaks in my NMR/LC-MS analysis. Could this be due to isomerization?

Yes, the appearance of new signals in your analytical data is a strong indicator of isomerization. In ¹H NMR spectroscopy, you would typically see new signals in the vinylic region (around 4.5-7.0 ppm) and changes in the allylic proton signals (around 1.8-2.5 ppm).[1][2] The coupling constants (J-values) can also help distinguish between cis and trans isomers.[3] Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are also powerful techniques for separating and identifying different isomers.[4][5]

Q3: What are the primary factors that can trigger the isomerization of my compound?

The primary triggers for alkene isomerization in a molecule like [4-(But-3-en-1-yl)oxan-4-yl]methanamine include:

  • Trace Metal Contamination: Transition metals are potent catalysts for alkene isomerization.[6][7][8][9]

  • Acidic or Basic Conditions: The presence of acids or bases, even in trace amounts, can catalyze the movement of the double bond.[10][11][12]

  • Heat: Thermal energy can provide the activation energy needed for the isomerization to occur.[6][13]

  • Light: Photochemical isomerization can be initiated by exposure to light, particularly UV light.[14][15][16]

Q4: How can I store [4-(But-3-en-1-yl)oxan-4-yl]methanamine to minimize the risk of isomerization?

Proper storage is critical. We recommend storing the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (ideally ≤ -20°C). The primary amine in your molecule can make it susceptible to reacting with atmospheric CO2 to form a carbamate, which could potentially alter its reactivity and stability. Storing it in a cool, dry, and dark environment is paramount.[17][18]

II. Troubleshooting Guide: Diagnosing and Preventing Isomerization

This section provides a structured approach to identifying the root cause of isomerization and implementing corrective actions.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Isomerization Suspected Check_Purity Step 1: Confirm Purity of Starting Material Start->Check_Purity Analyze_Conditions Step 2: Review Experimental Conditions Check_Purity->Analyze_Conditions If starting material is pure Evaluate_Storage Step 3: Assess Storage and Handling Analyze_Conditions->Evaluate_Storage Implement_Solutions Step 4: Implement Corrective Actions Evaluate_Storage->Implement_Solutions Verify_Purity Step 5: Verify Purity Post-Modification Implement_Solutions->Verify_Purity

Caption: A logical workflow for troubleshooting alkene isomerization.

Step 1: Confirming the Purity of the Starting Material

Before troubleshooting your experimental procedure, it is essential to confirm the isomeric purity of your starting material.

Protocol: Purity Analysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of [4-(But-3-en-1-yl)oxan-4-yl]methanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Vinylic Protons: The terminal alkene protons of the but-3-en-1-yl group should appear in the region of approximately 4.9-5.9 ppm.

    • Allylic Protons: The protons on the carbon adjacent to the double bond should appear around 2.0-2.2 ppm.

    • Integration: The integration of the vinylic proton signals should correspond to the expected number of protons for a terminal alkene.

    • Isomeric Impurities: Look for any additional signals in the vinylic region that might indicate the presence of internal alkene isomers.

Proton Type Expected Chemical Shift (ppm) Indication of Isomerization
Terminal Vinylic (=CH₂)~4.9 - 5.1Decrease in integration, new signals
Internal Vinylic (-CH=)~5.1 - 5.9Appearance of new signals
Allylic (-CH₂-CH=)~2.0 - 2.2Shift or appearance of new signals
Step 2: Reviewing Experimental Conditions

If the starting material is pure, the next step is to scrutinize your experimental setup and reagents for potential sources of isomerization catalysts.

Potential Cause 1: Trace Metal Contamination

Transition metals, even at parts-per-million levels, can catalyze alkene isomerization.[19]

Troubleshooting:

  • Glassware: Avoid using glassware that has been previously used for transition metal-catalyzed reactions. If unavoidable, ensure rigorous cleaning with an acid bath (e.g., aqua regia) followed by thorough rinsing with deionized water and drying.

  • Reagents and Solvents: Use high-purity, metal-free reagents and solvents. Consider using solvents from freshly opened bottles.

  • Spatulas: Use non-metallic spatulas (e.g., PTFE) for handling your compound.

Potential Cause 2: Acidic or Basic Conditions

The primary amine in your molecule can act as a base, and the presence of external acids or bases can promote isomerization.[11]

Troubleshooting:

  • pH Control: If your reaction conditions are sensitive to pH, consider using a non-coordinating buffer.

  • Reagent Purity: Ensure that all reagents are free from acidic or basic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Passing it through a plug of basic alumina can remove acidic impurities.

  • Work-up Procedures: During aqueous work-ups, use dilute, non-coordinating acids or bases for pH adjustment and minimize the contact time.

Potential Cause 3: Thermal Stress

Elevated temperatures can provide the necessary energy to overcome the activation barrier for isomerization.[13]

Troubleshooting:

  • Reaction Temperature: If possible, run your reactions at the lowest effective temperature.

  • Purification: During purification by distillation, use the lowest possible pressure to keep the distillation temperature to a minimum. For chromatography, avoid prolonged exposure of the compound to the stationary phase.

Potential Cause 4: Photochemical Isomerization

Exposure to light, especially UV radiation, can induce photochemical isomerization.[14][15][16]

Troubleshooting:

  • Light Protection: Conduct your experiments in a fume hood with the sash down and the lights off, or wrap your reaction vessel in aluminum foil.

  • Storage: Always store your compound in amber vials to protect it from light.

Step 3: Assessing Storage and Handling

Improper storage and handling can lead to gradual isomerization over time.

Best Practices for Storage and Handling:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation and reaction with atmospheric components.

  • Temperature: Store at or below -20°C to minimize thermal degradation and isomerization.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil.

  • Avoid Contamination: Use clean, dedicated spatulas and glassware for handling.

Step 4: Implementing Corrective Actions

Based on your troubleshooting analysis, implement the following corrective actions:

Protocol: General Procedure for Minimizing Isomerization

  • Glassware Preparation: Use new or acid-washed glassware for all reactions and handling.

  • Inert Atmosphere: Conduct all manipulations of the compound under an inert atmosphere of argon or nitrogen.

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Work-up: Perform aqueous work-ups quickly and with careful pH control.

  • Purification: Use flash chromatography with a neutral stationary phase (e.g., silica gel deactivated with triethylamine) or distillation under high vacuum.

  • Storage: Store the purified product in an amber vial under an inert atmosphere at ≤ -20°C.

Step 5: Verifying Purity Post-Modification

After implementing corrective actions, it is crucial to re-analyze your product to confirm that the isomerization has been suppressed. Use the same analytical methods as in Step 1 to verify the isomeric purity.

III. Mechanistic Insights into Isomerization

Understanding the mechanisms of isomerization can aid in predicting and preventing its occurrence.

Common Isomerization Pathways

Isomerization_Mechanisms cluster_0 Metal-Catalyzed cluster_1 Acid/Base-Catalyzed cluster_2 Photochemical cluster_3 Thermal Metal_Hydride Metal-Hydride Addition-Elimination Pi_Allyl π-Allyl Intermediate Protonation Protonation-Deprotonation Excited_State Excited State Rotation Radical Radical Intermediates

Sources

Technical Support Center: Purification of Hydrophilic Primary Amines by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic primary amines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with analyzing these polar molecules. Hydrophilic primary amines are notoriously difficult to retain and resolve using standard reversed-phase HPLC methods due to their high polarity and basic nature. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you develop robust and reliable HPLC purification methods.

The core challenges in analyzing hydrophilic primary amines often revolve around three key issues:

  • Poor Retention: These analytes have a high affinity for the polar mobile phase in reversed-phase chromatography, leading to little or no retention on nonpolar stationary phases like C18.[1]

  • Poor Peak Shape: Secondary interactions between the basic amine groups and residual silanols on the silica-based stationary phase can cause significant peak tailing.[2]

  • Lack of a Strong Chromophore: Many simple primary amines do not absorb UV light, making detection difficult without derivatization.[1][3]

This guide is structured to address these challenges head-on by exploring the predominant strategies used in the field: Reversed-Phase Chromatography with specialized mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Chemical Derivatization. Each section provides a foundational understanding of the technique, practical advice for method development, and targeted troubleshooting.

Section 1: Reversed-Phase Chromatography (RPC) for Primary Amines

While standard reversed-phase chromatography is challenging for polar amines, it can be successfully employed with careful optimization of the mobile phase and column chemistry. The primary goal is to increase the interaction between the analyte and the stationary phase while minimizing undesirable secondary interactions.

FAQs: Reversed-Phase Chromatography of Hydrophilic Primary Amines

Q1: Why do my primary amines show little to no retention on a C18 column?

Your primary amines are likely eluting in the void volume because they are too polar for the nonpolar C18 stationary phase. In reversed-phase HPLC, retention is driven by hydrophobic interactions. Highly hydrophilic compounds have a stronger affinity for the aqueous-organic mobile phase and thus do not partition well onto the stationary phase.[4]

Q2: What is peak tailing and why is it so common with amines?

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak apex. For basic compounds like primary amines, this is often caused by strong interactions with acidic residual silanol groups on the surface of the silica stationary phase.[2] This secondary interaction leads to a mixed-mode retention mechanism that results in poor peak shape.

Q3: How does mobile phase pH affect the retention and peak shape of primary amines?

Mobile phase pH is a critical parameter. To achieve good retention of a basic amine, the pH should be adjusted to suppress its ionization (i.e., be about 2 pH units above its pKa). However, this high pH can degrade traditional silica-based columns. A common compromise is to work at a low pH (e.g., 2-3) where the silanol groups are protonated and less active, and the amine is fully protonated. While this can improve peak shape, it may decrease retention.[5] Newer hybrid and pH-stable columns offer a wider operating pH range.[5]

Q4: What are ion-pairing agents and how do they help?

Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. For cationic primary amines (at low pH), an anionic ion-pairing reagent like an alkyl sulfonate is used.[6] The reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and thus its retention on a reversed-phase column.[7] Trifluoroacetic acid (TFA) is a commonly used volatile ion-pairing agent that is also compatible with mass spectrometry (MS).[6]

Troubleshooting Guide: Reversed-Phase Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
No or Low Retention Analyte is too polar.- Introduce an anionic ion-pairing agent (e.g., sodium heptanesulfonate or TFA) to the mobile phase.[6][8] - If possible with your column, increase the mobile phase pH to suppress analyte ionization.[5] - Decrease the organic content of the mobile phase.
Severe Peak Tailing Secondary interactions with silanols.- Lower the mobile phase pH to 2.5-3.0 to protonate silanol groups. - Add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites.[9] - Use a highly base-deactivated or end-capped column.
Poor Resolution Insufficient separation between analytes.- Optimize the concentration of the ion-pairing agent.[6] - Adjust the mobile phase pH to alter the selectivity.[10] - Change the organic solvent (e.g., from acetonitrile to methanol).
Baseline Noise/Drift Contaminated mobile phase or detector instability.- Ensure all mobile phase components are HPLC or MS-grade. - Degas the mobile phase thoroughly.[2] - Check for leaks in the system.[2]
Experimental Workflow: Method Development with Ion-Pairing Agents

Caption: Workflow for developing an ion-pairing RPC method.

Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.[4][11] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of organic solvent.[12]

FAQs: HILIC for Hydrophilic Primary Amines

Q1: How does HILIC work?

In HILIC, the mobile phase (typically high in acetonitrile) forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water content.[11]

Q2: What are the advantages of HILIC for primary amines?

The main advantage is strong retention for highly polar amines without the need for derivatization or ion-pairing agents. The high organic content of the mobile phase also provides enhanced sensitivity when using mass spectrometry detection.

Q3: What type of column should I use for HILIC?

Common HILIC stationary phases include bare silica, amide, cyano, and diol phases.[12] For basic amines, a bare silica or an amide phase often provides good retention and peak shape.

Q4: What are some key considerations for the HILIC mobile phase?

The mobile phase must contain a small amount of water to create the aqueous layer for partitioning. A typical starting point is 95% acetonitrile and 5% aqueous buffer. The buffer (e.g., ammonium formate or ammonium acetate) is crucial for controlling the pH and ionic strength, which significantly impacts retention and peak shape.

Troubleshooting Guide: HILIC
ProblemProbable Cause(s)Recommended Solution(s)
Irreproducible Retention Times Column not properly equilibrated.- HILIC columns require longer equilibration times than reversed-phase columns. Equilibrate with at least 20-30 column volumes of the initial mobile phase. - Ensure the mobile phase composition is consistent.
Poor Peak Shape (Fronting or Tailing) Incorrect buffer concentration or pH.- Optimize the buffer concentration (typically 10-20 mM). - Adjust the mobile phase pH; for basic amines, a slightly acidic pH often yields better peak shape.
Low Retention Mobile phase is too polar.- Increase the percentage of the organic solvent in the mobile phase.[4]
Analyte Solubility Issues Sample is not soluble in the high organic injection solvent.- Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If necessary, use a small amount of a stronger solvent, but keep the injection volume low.
Diagram: HILIC Retention Mechanism

HILIC_Mechanism HILIC Mechanism: Polar amine partitions into the water layer adsorbed on the polar stationary phase. cluster_0 Polar Stationary Phase cluster_1 Mobile Phase (High Organic) P1 SiOH P2 SiOH P3 SiOH A Amine A->P2 Partitions into Water Layer

Caption: HILIC retention mechanism for a polar analyte.

Section 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is a powerful technique that utilizes stationary phases with more than one type of interaction mechanism, typically combining reversed-phase and ion-exchange properties.[13][14][15] This allows for the retention of polar and ionizable compounds without the need for ion-pairing reagents.[13]

FAQs: Mixed-Mode Chromatography

Q1: How does mixed-mode chromatography retain hydrophilic primary amines?

MMC columns designed for basic compounds will have both hydrophobic moieties (like C18) and cation-exchange groups. The primary amine, which is protonated at acidic to neutral pH, is retained by both hydrophobic interactions and strong electrostatic interactions with the cation-exchange sites on the stationary phase.[13][16]

Q2: What are the benefits of using MMC over ion-pairing chromatography?

MMC offers several advantages:

  • No need for ion-pairing agents: This simplifies mobile phase preparation and avoids issues with column contamination and MS incompatibility associated with non-volatile ion-pairing reagents.[13]

  • Unique Selectivity: The dual retention mechanism can provide different selectivity compared to purely reversed-phase or ion-exchange methods.[13][14]

  • Improved Peak Shape: The presence of ion-exchange sites can lead to better peak shapes for basic compounds.[13]

Q3: How do I control retention in mixed-mode chromatography?

Retention is modulated by adjusting several mobile phase parameters:

  • Organic Solvent Content: Affects the reversed-phase interaction.

  • pH: Controls the ionization state of both the analyte and the stationary phase.

  • Ionic Strength (Salt Concentration): Affects the ion-exchange interaction. Increasing the salt concentration will decrease retention.

Troubleshooting Guide: Mixed-Mode Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Excessive Retention Strong ionic interactions.- Increase the salt concentration (e.g., ammonium formate) in the mobile phase to disrupt the ion-exchange retention. - Adjust the pH to reduce the charge on the analyte or stationary phase.
Poor Resolution Co-elution of compounds.- Independently optimize the organic gradient and the salt gradient. This two-dimensional gradient capability is a key feature of MMC. - Fine-tune the mobile phase pH to alter selectivity.
Method Reproducibility Issues Sensitive to small changes in mobile phase.- Ensure precise control over mobile phase pH and salt concentration, as small variations can lead to significant shifts in retention time.[17]

Section 4: Derivatization

For amines lacking a UV chromophore or for applications requiring very high sensitivity, pre-column or post-column derivatization is a common strategy.[18][19] This involves a chemical reaction to attach a tag to the primary amine that has strong UV absorbance or fluorescence.[19][20]

FAQs: Derivatization of Primary Amines

Q1: What are some common derivatization reagents for primary amines?

Several reagents are widely used, including:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindoles.[19][21]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active derivatives.[3][19]

  • Dansyl Chloride: Forms fluorescent derivatives.

  • 2,4-Dinitrofluorobenzene (DNFB): Creates UV-active derivatives.[18][19]

Q2: What are the pros and cons of derivatization?

  • Pros: Greatly enhances detection sensitivity and allows for the use of standard UV or fluorescence detectors. The resulting derivative is often more hydrophobic, improving retention in reversed-phase chromatography.[18][19]

  • Cons: Adds extra steps to sample preparation, which can introduce variability. The reaction may not be complete, or by-products could form, complicating the chromatogram.

Q3: Should I perform pre-column or post-column derivatization?

  • Pre-column derivatization is more common. The reaction is performed before injecting the sample onto the HPLC. This allows for the separation of excess reagent and by-products from the derivatized analyte.[20]

  • Post-column derivatization involves adding the reagent to the eluent after the column but before the detector. This is useful for analytes that are difficult to derivatize or when the derivative is unstable.

Experimental Protocol: Pre-column Derivatization with OPA
  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) and adding a thiol, such as N-acetyl-cysteine or 2-mercaptoethanol.

  • Derivatization Reaction: Mix the amine sample with the OPA reagent. The reaction is typically very fast, often completing within a minute at room temperature.[21]

  • Injection: Inject the derivatized sample onto a reversed-phase column (e.g., C18). The derivatives are nonpolar and well-suited for RPC.

  • Chromatography: Elute with a gradient of acetonitrile and an aqueous buffer.

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative.

References
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 1 Jul. 2015, [Link].

  • Detecting Primary Amines. Chromatography Forum, 18 Mar. 2006, [Link].

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 1 Jul. 2009, [Link].

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials, 13 Sep. 2024, [Link].

  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 27 Aug. 1999, [Link].

  • HPLC Ion Pair Reagents. INTERCHIM, [Link].

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores, 23 May 2025, [Link].

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online, 1 Aug. 2023, [Link].

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies, [Link].

  • Why HILIC is what your polar compounds need for purification. Buchi.com, [Link].

  • HILIC HPLC Column. Phenomenex, [Link].

  • HPLC Columns. Bio-Rad, [Link].

  • Mixed-Mode Chromatography in Downstream Process Development. BioPharm International, 10 Feb. 2026, [Link].

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 31 Aug. 2011, [Link].

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, [Link].

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies, [Link].

  • Strategies for Method Development and Optimization in HPLC. Drawell, 28 Apr. 2024, [Link].

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex, 6 Jun. 2025, [Link].

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech, [Link].

  • Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, [Link].

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad, [Link].

  • Mixed-mode chromatography. Wikipedia, [Link].

  • HPLC Troubleshooting Guide. Crawford Scientific, [Link].

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • HPLC Column Selection Guide. Restek, [Link].

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex, [Link].

  • HPLC Troubleshooting Guide. ACE HPLC Columns, [Link].

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation, [Link].

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO, 9 Nov. 2012, [Link].

Sources

Technical Support Center: Navigating the Challenges of Low Yields in RCM of Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development encountering challenges with Ring-Closing Metathesis (RCM) of sterically hindered amines. This guide is designed to provide in-depth troubleshooting strategies, backed by mechanistic insights and practical, field-proven protocols to enhance your reaction yields and achieve your synthetic goals.

Introduction: The Challenge of Hindered Amines in RCM

Ring-Closing Metathesis is a powerful tool for the synthesis of cyclic compounds, particularly nitrogen-containing heterocycles prevalent in pharmaceuticals and natural products.[1][2] However, the presence of sterically hindered amines introduces a significant challenge. These substrates are notoriously difficult for two primary reasons: steric hindrance, which slows down the desired intramolecular reaction[3][4][5], and the Lewis basicity of the nitrogen atom, which can lead to catalyst deactivation.[6][7][8] This guide will dissect these issues and provide a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why are my RCM reactions with hindered amines consistently showing low yields?

A1: Low yields in the RCM of hindered amines typically stem from a combination of factors. The primary culprits are slow reaction kinetics due to steric hindrance around the reacting olefins and catalyst decomposition mediated by the amine functionality.[3][5][6] The lone pair of electrons on the nitrogen can coordinate to the metal center of the catalyst, initiating various deactivation pathways.[6][9][10]

Q2: Which Grubbs catalyst is generally best for RCM of hindered amines?

A2: There is no one-size-fits-all answer, and catalyst screening is often necessary. However, second-generation catalysts like Grubbs II and Hoveyda-Grubbs II are common starting points due to their higher activity.[8] For particularly challenging substrates, newer generation catalysts or those with modified N-heterocyclic carbene (NHC) ligands might offer improved stability and turnover numbers.[11]

Q3: Can I simply increase the catalyst loading to improve the yield?

A3: While increasing the catalyst loading can sometimes improve conversion, it is often not the most efficient or cost-effective solution. Higher catalyst concentrations can lead to an increase in side reactions and catalyst degradation products, which can complicate purification.[12] It is generally preferable to first optimize other reaction parameters.

Q4: Is microwave irradiation a viable option for these reactions?

A4: Yes, microwave-assisted RCM can be highly effective for hindered substrates.[13][14][15] The rapid heating can accelerate the rate of the desired metathesis reaction, often outcompeting catalyst decomposition pathways.[16] This can lead to significantly shorter reaction times and improved yields.[8][14]

Troubleshooting Guide: A Mechanistic Approach

This section provides a structured, question-and-answer guide to address specific experimental observations and offers solutions grounded in chemical principles.

Problem 1: No reaction or very low conversion to the desired product.

Possible Cause A: Catalyst Deactivation by the Amine

  • Why it happens: The nitrogen lone pair can directly interact with the ruthenium catalyst. For phosphine-containing catalysts like Grubbs II, amines can displace the phosphine ligand, leading to catalyst decomposition.[6][9] For phosphine-free catalysts, amines can act as Brønsted bases, deprotonating the metallacyclobutane intermediate, a key species in the catalytic cycle.[7]

  • Troubleshooting Steps:

    • Protect the Amine: The most robust solution is often to temporarily protect the amine. Carbamates (e.g., Boc, Cbz) are excellent choices as they reduce the nucleophilicity and basicity of the nitrogen atom.[17][18] The choice of protecting group should be orthogonal to other functionalities in your molecule.[17][19]

    • Convert to an Ammonium Salt: Protonating the amine with a non-coordinating acid can prevent it from interacting with the catalyst.[20] However, this approach is not always suitable as many RCM reactions are not compatible with acidic conditions.[20]

    • Use Additives: In some cases, additives can mitigate catalyst decomposition. For instance, the addition of a mild acid can protonate the amine in situ, while certain phenols have been shown to suppress isomerization side reactions that can be promoted by catalyst degradation products.[12]

dot

Catalyst_Deactivation cluster_amine Hindered Amine cluster_catalyst Ru Catalyst cluster_deactivation Deactivation Pathways Amine R₂NH Coordination Coordination to Ru Amine->Coordination Lewis Base Deprotonation Deprotonation of Metallacyclobutane Amine->Deprotonation Brønsted Base Catalyst [Ru]=CH₂ Catalyst->Coordination Catalyst->Deprotonation Forms Intermediate Inactive_Catalyst Inactive Species Coordination->Inactive_Catalyst Deprotonation->Inactive_Catalyst

Caption: Amine-mediated catalyst deactivation pathways.

Possible Cause B: High Steric Hindrance

  • Why it happens: The bulky substituents near the olefinic groups can physically block the approach of the catalyst and prevent the formation of the crucial metallacyclobutane intermediate.[3][4][5][21]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[12] However, be mindful of potential catalyst decomposition at elevated temperatures.[12]

    • Employ Microwave Irradiation: As mentioned in the FAQs, microwave heating can be particularly effective for sterically demanding reactions.[13][14][15]

    • Choose a More Active Catalyst: If using a first-generation catalyst, switching to a second or third-generation Grubbs or Hoveyda-Grubbs catalyst can significantly improve performance due to their higher initiation rates and overall activity.[8]

    • Increase Reaction Time: For sluggish reactions, extending the reaction time may be necessary. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of significant side products, such as oligomers or polymers.
  • Why it happens: This is often a concentration-dependent issue. At higher concentrations, the intermolecular metathesis reaction, which leads to oligomerization and polymerization, can compete with the desired intramolecular RCM reaction.

  • Troubleshooting Steps:

    • High Dilution: Perform the reaction at high dilution (typically 0.01 M to 0.001 M). This favors the intramolecular cyclization over intermolecular reactions.

    • Slow Addition: Use a syringe pump to add the substrate to the reaction mixture containing the catalyst over an extended period. This maintains a low instantaneous concentration of the substrate, further promoting the intramolecular pathway.

dot

RCM_vs_Polymerization cluster_intramolecular Intramolecular (RCM) cluster_intermolecular Intermolecular (ADMET) Substrate Diene Substrate RCM_Product Cyclic Product Substrate->RCM_Product High Dilution Polymer Oligomers/Polymers Substrate->Polymer High Concentration

Caption: Concentration effect on RCM vs. polymerization.

Problem 3: The reaction stalls before reaching completion.
  • Why it happens: This is a classic sign of catalyst death. The catalyst is active initially but is slowly deactivated over the course of the reaction. This is particularly common with amine-containing substrates.[6][22]

  • Troubleshooting Steps:

    • Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction. This can help maintain a sufficient concentration of active catalyst.

    • Re-evaluate Catalyst Choice: Some catalysts are more robust than others in the presence of amines.[11] Consider screening a panel of catalysts, including those known for their higher stability.

    • Solvent Choice: The choice of solvent can influence catalyst stability and activity. While dichloromethane (DCM) and toluene are common, exploring other solvents may be beneficial.[23][24][25][26] For instance, more polar solvents might sometimes accelerate the reaction, but they can also promote catalyst decomposition.

Experimental Protocols

Protocol 1: General Procedure for RCM of a Hindered Amine using a Protecting Group Strategy
  • Protection of the Amine:

    • Dissolve the hindered amine substrate in a suitable solvent (e.g., DCM or THF).

    • Add a base (e.g., triethylamine or diisopropylethylamine) if necessary.

    • Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction and purify the protected substrate.

  • Ring-Closing Metathesis:

    • Thoroughly degas the chosen solvent (e.g., DCM or toluene) by sparging with argon or nitrogen for at least 30 minutes.

    • In a flame-dried flask under an inert atmosphere, dissolve the protected diene substrate in the degassed solvent to the desired concentration (e.g., 0.01 M).

    • Add the RCM catalyst (e.g., Grubbs II, 1-5 mol%) to the solution.

    • Heat the reaction to the desired temperature (e.g., 40 °C for DCM, 80 °C for toluene) or use a microwave reactor.

    • Monitor the reaction progress.

    • Once complete, quench the reaction by adding a small amount of ethyl vinyl ether.

    • Purify the cyclic product by flash column chromatography.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

    • Purify the final hindered cyclic amine.

Protocol 2: Catalyst Screening for a Challenging RCM Reaction
  • Set up a parallel array of small-scale reactions (e.g., in microwave vials).

  • To each vial, add an identical amount of the hindered diene substrate.

  • Add the same volume of degassed solvent to each vial.

  • To each vial, add a different RCM catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II, Zhan catalysts) at the same mol%.

  • Run all reactions under the same conditions (temperature and time).

  • Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the most effective catalyst.

CatalystTypical Loading (mol%)Key Characteristics
Grubbs I 2-10Lower activity, less tolerant to functional groups.
Grubbs II 1-5High activity, good functional group tolerance, but can be sensitive to amines.[6]
Hoveyda-Grubbs II 1-5High activity, more stable, and often recyclable.
Zhan Catalysts 1-5High stability and efficiency, often good for challenging substrates.

Conclusion

Successfully performing RCM on hindered amines requires a thoughtful and systematic approach. By understanding the underlying mechanisms of catalyst deactivation and the challenges posed by steric hindrance, researchers can make informed decisions to optimize their reaction conditions. The strategies outlined in this guide, from protecting group chemistry to careful selection of catalysts and reaction parameters, provide a robust framework for overcoming low yields and advancing your research and development efforts.

References

  • Hong, S. H., & Grubbs, R. H. (2007). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. Angewandte Chemie International Edition, 46(35), 6674-6704. [Link]

  • Fogg, D. E., & Foscato, M. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. [Link]

  • Fischmeister, C., & Dixneuf, P. H. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 1851-1862. [Link]

  • Fogg, D. E., & Lummiss, J. A. M. (2016). A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society, 138(43), 14668-14677. [Link]

  • Skowerski, K., & Czarnocki, Z. J. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Molecules, 26(16), 4983. [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2003). Microwave-assisted ring-closing metathesis revisited. On the question of the nonthermal microwave effect. The Journal of Organic Chemistry, 68(23), 9136-9139. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Adjiman, C. S., & Britovsek, G. J. P. (2004). Solvents for ring-closing metathesis reactions. Chemical Communications, (16), 1856-1857. [Link]

  • Nelsen, S. F., & Ismagilov, R. F. (2001). Solvent effects on charge transfer bands of nitrogen-centered intervalence compounds. Journal of the American Chemical Society, 123(24), 5684-5694. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. PubMed. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. [Link]

  • Haskell-Luevano, C., & Lensing, C. J. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

  • Pederson, R. L., & Grubbs, R. H. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]

  • France, S. (2011). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]

  • Kumar, A., & Kumar, S. (2022). Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor. PubMed. [Link]

  • Fogg, D. E., & Nascimento, D. L. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. ACS Catalysis, 10(19), 11056-11065. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts. [Link]

  • Robinson, A. J., & Elaridi, J. (2007). Microwave-assisted RCM for the synthesis of carbocyclic peptides. Journal of Peptide Science, 13(4), 280-285. [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (n.d.). Journal of Synthetic Chemistry. [Link]

  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557. [Link]

  • Samec, J. S. M., & Szabo, K. J. (2014). The issue of 'molecular radiators' in microwave-assisted reactions. Computational calculations on ring closing metathesis (RCM). Organic & Biomolecular Chemistry, 12(15), 2436-2445. [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Robinson, A. J., & Elaridi, J. (2007). Microwave-assisted RCM for the synthesis of carbocyclic peptides. ResearchGate. [Link]

  • Hou, B.-W., He, L., Feng, X.-N., Zhang, W.-F., Wang, L., & He, X.-M. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry, 29(8), 2211141. [Link]

  • Sharma, A., & Kumar, R. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Molecules, 29(19), 4501. [Link]

  • Zhang, Y., & Jessop, P. G. (2016). Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. RSC Advances, 6(70), 65639-65646. [Link]

  • Urgel, J. I., & Fasel, R. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Communications Chemistry, 5(1), 1-8. [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry. [Link]

  • Asatryan, A. M., & Danagulyan, G. G. (2022). Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds. International Journal of Molecular Sciences, 23(23), 15484. [Link]

Sources

Technical Support Center: [4-(But-3-en-1-yl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for [4-(But-3-en-1-yl)oxan-4-yl]methanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this molecule in solution. Our goal is to equip you with the necessary information to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of [4-(But-3-en-1-yl)oxan-4-yl]methanamine in solution?

The structure of this molecule contains two primary functional groups susceptible to degradation: the primary amine and the terminal alkene. The oxane (tetrahydropyran) ring is notably stable.

  • Primary Amine (-CH2NH2): This group is a common site for oxidative degradation.[1] Atmospheric oxygen, especially in the presence of trace metal ion catalysts, can lead to the formation of various oxidation products. Primary amines are also basic and will react with acids and atmospheric carbon dioxide.[2] Long-term storage, particularly if not under an inert atmosphere, can lead to the formation of colored impurities due to oxidation.[3]

  • Terminal Alkene (-CH=CH2): The butenyl group's double bond is susceptible to oxidation.[4] Strong oxidizing conditions can lead to complete cleavage of the C=C bond, yielding smaller, potentially volatile molecules.[5][6] This pathway is a significant consideration during forced degradation studies or if the molecule is exposed to reactive oxygen species.[7][8]

  • Oxane Ring: The tetrahydropyran (THP) core is exceptionally stable. It is resistant to a wide range of reagents, including strong bases, many oxidizing and reducing agents, and does not readily form peroxides.[9][10] It is generally only susceptible to cleavage under harsh acidic hydrolysis conditions, which are not typical for most applications.[11][12]

Q2: My solution of the compound has developed a yellow or brownish tint over time. What is the likely cause?

The development of color in solutions containing amines is a classic indicator of oxidative degradation.[3] The primary amine is likely undergoing atmospheric oxidation. This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions. To prevent this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a decrease in the parent compound peak in my HPLC analysis, but I don't see a corresponding major impurity peak. What could be happening?

This scenario often points towards a degradation pathway that produces small, volatile, or poorly UV-active fragments. A likely cause is the oxidative cleavage of the terminal alkene. Under certain oxidative conditions, the butenyl side chain can be cleaved to produce compounds like formaldehyde, which can be further oxidized to formic acid and ultimately carbon dioxide (CO2).[6][13] These small molecules may not be retained or detected by standard reverse-phase HPLC methods.

Q4: How does pH affect the stability of this molecule in aqueous solutions?

The pH of the solution has a significant impact due to the basicity of the primary amine.

  • Acidic pH (pH < 7): The primary amine will be protonated to form an ammonium salt (R-CH2NH3+). This protonation generally protects the amine group from oxidation. However, extremely low pH (< 1) combined with high temperatures could potentially threaten the stability of the oxane ether linkage, though this is unlikely under typical experimental conditions.[11]

  • Neutral to Basic pH (pH ≥ 7): The amine will be in its free base form (R-CH2NH2), making it more nucleophilic and susceptible to oxidation.[1] The stability of the oxane ring and the alkene group are generally unaffected by mild basic conditions.

For maximum stability in aqueous media, especially for long-term storage, a slightly acidic buffer (e.g., pH 5-6) is recommended to keep the amine protonated and less reactive.

Troubleshooting Guide

Issue: Rapid Loss of Purity After Dissolving in a New Solvent System

You've prepared a stock solution and an initial purity check by HPLC is >99%. However, after 24 hours at room temperature, the purity has dropped to <95%.

Caption: Troubleshooting workflow for purity loss.

  • Solvent Choice: Primary amines can be incompatible with certain solvents like chloroform or carbon tetrachloride.[14] Furthermore, dissolved oxygen in any solvent can promote oxidative degradation. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) is a critical preventative step.

  • Reactive Contaminants: Buffers or formulation excipients can be a source of trouble. For instance, trace amounts of aldehydes or ketones can react with the primary amine to form imine adducts. Metal ions (e.g., iron, copper) are known catalysts for amine oxidation.[1]

  • Environmental Factors: As previously noted, atmospheric oxygen and UV light (from ambient lab lighting) can provide the activation energy needed to initiate degradation pathways for both the amine and alkene moieties.[8]

Recommended Solvents and Storage Conditions

For optimal stability, a multi-faceted approach to storage is required.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the primary amine and the alkene.[1][4]
Light Amber vials / Protect from lightPrevents photolytic degradation. Alkenes and amines can be photosensitive.[8]
Form Solid (preferred) or in solutionThe solid state is generally the most stable form for long-term storage.
Solvents (for stock) Anhydrous, degassed ACN, THF, or DMSOMinimizes water- and oxygen-mediated degradation.
Aqueous Buffer Slightly acidic (pH 5-6)Protonates the amine, increasing its stability against oxidation.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[7][15]

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Prep Prepare 5 identical solutions of the compound (e.g., 1 mg/mL in 50:50 ACN:Water) A Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prep->A B Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prep->B C Oxidative (3% H2O2, RT, 24h) Prep->C D Thermal (80°C, 72h) Prep->D E Photolytic (ICH Q1B light exposure) Prep->E Analysis Analyze all samples by LC-MS/MS (along with unstressed control) A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Eval Identify degradants. Determine mass balance. Establish degradation pathways. Analysis->Eval

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of [4-(But-3-en-1-yl)oxan-4-yl]methanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Application: Aliquot the stock solution and subject it to various stress conditions as outlined in the diagram above. Include an unstressed control sample kept at 4°C in the dark.

  • Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating LC-MS method. This is crucial for separating the parent compound from any new impurities.[16][17]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the major degradation products. The mass spectrometer will be key to proposing structures for these new peaks.

    • Calculate the percentage of degradation and attempt to achieve a mass balance.

Potential Degradation Pathways

Based on the compound's structure, the following degradation pathways are plausible, particularly under oxidative stress.

DegradationPathways cluster_main [4-(But-3-en-1-yl)oxan-4-yl]methanamine cluster_products Potential Degradation Products COMPOUND P1 Amine Oxidation Product (e.g., N-oxide, imine) COMPOUND->P1 O2, metal ions [Ref: 4] P2 Alkene Epoxidation Product COMPOUND->P2 Peracids [Ref: 9] P3 Alkene Cleavage Product (Carboxylic Acid) COMPOUND->P3 O3 or hot KMnO4 [Ref: 1, 2] P4 Alkene Dihydroxylation Product (Diol) COMPOUND->P4 Cold, dilute KMnO4 [Ref: 3]

Caption: Plausible degradation pathways for the molecule.

References

  • Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. [Link]

  • HSCprep. (2025). Oxidation of Alkenes: Mechanisms and Products. [Link]

  • Science Ready. (n.d.). HSC Chemistry Module 7: Oxidation of Alkenes. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777. [Link]

  • Einbu, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. [Link]

  • Singh, S. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Royal Society of Chemistry. (n.d.). Tetrahydropyranylation of alcohols and their deprotection. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. [Link]

  • Li, Y. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • ResearchGate. (n.d.). Reaction pathways for amines. [Link]

  • Fiveable. (2025). Amine Solvents Definition. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. [Link]

  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • OSTI.GOV. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

Sources

Technical Support Center: Amine Protection & Side Reaction Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Peptide Synthesis Support Status: Operational Current Wait Time: 0 minutes

Mission Statement

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for researchers encountering non-trivial failure modes during amine protection and deprotection sequences. Unlike standard textbook protocols, these guides focus on causality —identifying the mechanistic root of side reactions (alkylation, racemization, adduct formation) and providing self-validating workflows to eliminate them.

Quick Navigation (Knowledge Base Articles)
  • [KBA-001] Boc Chemistry: The tert-Butyl Cation Scavenging Protocol

  • [KBA-002] Fmoc Chemistry: Breaking the Dibenzofulvene Loop

  • [KBA-003] Racemization Control: The Cys/His Critical Path

  • [KBA-004] Orthogonality Decision Matrix (Visual Guide)

[KBA-001] Boc Chemistry: The tert-Butyl Cation Scavenging Problem

The Issue: During acidolytic cleavage of the Boc group (using TFA), the carbamate fragments to release a tert-butyl cation (


).[1] This is a potent electrophile. If not immediately quenched, it will alkylate electron-rich nucleophiles on your molecule, specifically:
  • Tryptophan (Trp): Alkylation at the indole ring.

  • Methionine (Met): S-alkylation (sulfonium salt formation).

  • Tyrosine (Tyr): O-alkylation (difficult to reverse).

  • Cysteine (Cys): S-alkylation.[1]

The Mechanism:




Troubleshooting Protocol (The "Reagent K" Standard): Do not use neat TFA. You must provide a "sink" for the cations that is more nucleophilic than your peptide side chains.

ComponentRoleStandard Ratio (Reagent K)
TFA Acidolytic Cleavage Agent82.5%
Phenol Traps

(forms tert-butylphenol)
5%
Thioanisole Accelerates removal of Pbf/Trt groups; traps cations5%
Water Hydrolyzes trifluoroacetates; traps cations5%
TIS (Triisopropylsilane) The "Ultimate" Hydride Donor/Scavenger2.5%

Self-Validating Step:

  • Check: Perform LC-MS on the crude cleavage product.

  • Pass: Single peak with expected Mass (

    
    ).
    
  • Fail: Series of peaks at

    
     Da (indicating mono-, di-, tri-alkylation of +56 mass units).
    
  • Correction: If +56 peaks exist, increase TIS/Thioanisole load or extend reaction time to allow reversible alkylations to equilibrate to the scavenger.

[KBA-002] Fmoc Chemistry: The Dibenzofulvene Trap

The Issue: Fmoc removal is driven by base (typically piperidine).[2][3][4] The mechanism is a


-elimination that releases dibenzofulvene (DBF) .[3] DBF is a highly reactive Michael acceptor.
  • Primary Failure Mode: DBF reacts with the newly liberated amine (your product), capping it and terminating the synthesis.

  • Secondary Failure Mode: Incomplete removal leads to "deletion sequences" in SPPS (Solid Phase Peptide Synthesis).

Visualizing the Mechanism & Failure Loop:

Fmoc_Side_Reaction Fmoc_Amine Fmoc-Protected Amine Transition E1cB Transition State Fmoc_Amine->Transition Deprotonation Base Base (Piperidine) Base->Transition Free_Amine Free Amine (Product) Transition->Free_Amine Release DBF Dibenzofulvene (DBF) (Reactive Electrophile) Transition->DBF Elimination Adduct DBF-Piperidine Adduct (Scavenged - SAFE) DBF->Adduct + Excess Piperidine (Fast) Side_Product DBF-Amine Adduct (Capped Product - FAILURE) DBF->Side_Product + Free Amine (Slow but fatal)

Figure 1: The Fmoc deprotection pathway.[2][3][5] The critical success factor is ensuring the "Excess Piperidine" pathway kinetically outcompetes the "Free Amine" attack.

The Solution (The "DBU/Piperidine" Hybrid): Standard 20% Piperidine can sometimes be insufficient for difficult sequences (aggregation).

  • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base to drive the elimination faster (2%).

  • Add Piperidine (2-5%): Strictly as a scavenger to trap the DBF.

  • Washing: Extensive washing with DMF is critical to remove the DBF-adduct before the next coupling.

Self-Validating Step:

  • UV Monitoring: Track the UV absorbance of the wash effluent at 301 nm (specific to the DBF-piperidine adduct).

  • Criterion: Wash until Abs < 0.05 AU. If absorbance remains high, DBF is still leaching from the resin/matrix.

[KBA-003] Preventing Racemization (The Cys/His Critical Path)

The Issue: Activating amino acids for protection or coupling converts the carboxylate into an active ester. This intermediate can cyclize to form an oxazolone (azlactone). The


-proton of the oxazolone is highly acidic and labile, leading to rapid loss of chirality (racemization).
  • High Risk: Cysteine (Cys) and Histidine (His).[6]

  • Medium Risk: Phenylalanine (Phe), Phenylglycine.

Technical Protocol for High-Risk Residues:

  • Avoid Base during Activation:

    • Bad: HBTU/HATU + DIPEA (Base promotes oxazolone formation).

    • Good:DIC (Diisopropylcarbodiimide) + Oxyma Pure .[7]

    • Why: Carbodiimide activation is neutral/acidic. Oxyma is a superior nucleophile to HOBt, rapidly opening the oxazolone ring before proton abstraction can occur.

  • Use Collidine (TMP) if Base is Required:

    • If you must use onium salts (HATU), replace DIPEA with 2,4,6-Collidine (TMP) .

    • Mechanism:[3][8][9][10][11][12][13] Collidine is a weaker base and sterically hindered, making it poor at abstracting the

      
      -proton but sufficient to neutralize the carboxylate.
      

Comparative Data: % Racemization of Cys(Trt)

Activation MethodBase% D-Isomer (Side Reaction)
HBTU / HOBtDIPEA5 - 15% (High Risk)
DIC / HOBtNone< 1.0%
DIC / Oxyma None < 0.2% (Recommended)
HATU / HOAtCollidine< 0.5%
[KBA-004] Orthogonality & Protection Strategy

The Issue: Choosing the wrong protection scheme leads to "clashing" deprotection conditions, where removing one group inadvertently removes another or damages the payload.

Decision Matrix:

Protection_Logic Start Start: Select Amine Protection Acid_Sens Is the molecule Acid Sensitive? Start->Acid_Sens Base_Sens Is the molecule Base Sensitive? Acid_Sens->Base_Sens Yes Boc Use Boc (Cleaved by TFA/HCl) Acid_Sens->Boc No (Stable to Acid) Hydrogenation Can you use Hydrogenation (Pd/C)? Base_Sens->Hydrogenation Yes (Sensitive to Base) Fmoc Use Fmoc (Cleaved by Piperidine) Base_Sens->Fmoc No (Stable to Base) Cbz Use Cbz (Z) (Cleaved by H2/Pd) Hydrogenation->Cbz Yes Alloc Use Alloc (Cleaved by Pd(0)) Hydrogenation->Alloc No (Contains Sulfur/Met)

Figure 2: Strategic selection flow. Note that Sulfur poisons Pd catalysts, making Alloc/Cbz difficult without specialized scavengers.

FAQ: Rapid Troubleshooting

Q: I see a +44 mass shift after my coupling reaction. What is it? A: This is likely CO₂ insertion (Carbamate formation) or, more likely in carbodiimide chemistry, an N-acylurea rearrangement.[7] This happens if activation is too slow or temperature is too high.

  • Fix: Lower the temperature to 0°C during activation. Switch to DIC/Oxyma to speed up the active ester formation.

Q: My Boc protection using Boc₂O is yielding a byproduct +100 mass units higher. A: You are forming the Urea dimer or Isocyanate. This happens if you have excess base or high concentrations.

  • Fix: Add the Boc₂O slowly to the amine at low temperature. Ensure the pH is controlled (pH 8-9, not 12+).

Q: Can I use Fmoc protection on a peptide containing a free thiol (Cysteine)? A: Risky. The base (piperidine) used to remove Fmoc can cause


-elimination of the cysteine sulfur (converting Cys to Dehydroalanine).
  • Fix: Use Trityl (Trt) protection on the Cys side chain.[11] Do not expose free thiols to 20% piperidine.

References
  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[4] Wuts, P.G.M. (Wiley, 2014).[4] The definitive guide on stability and cleavage conditions.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504 (2009). Comprehensive review of side reactions in peptide synthesis.

  • Albericio, F., et al. "Minimizing Racemization in Peptide Synthesis: Carbodiimides/OxymaPure." European Journal of Organic Chemistry, 2018. Establishes Oxyma as the superior additive over HOBt.

  • Behrendt, R., White, P., & Offer, J. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27 (2016). Detailed analysis of the Dibenzofulvene side reaction.

Sources

Technical Support Center: Scale-up of 4,4-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4,4-disubstituted tetrahydropyrans. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of transitioning these vital chemical motifs from the laboratory bench to larger-scale production. The information provided herein is curated from extensive experience in process development and is supplemented with authoritative references to ensure scientific rigor.

The 4,4-disubstituted tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active natural products and pharmaceutical agents.[1] However, the journey from gram-scale synthesis to kilogram-scale production is often fraught with challenges. This guide aims to provide practical, actionable solutions to the common problems encountered during the scale-up of these important molecules.

Section 1: Reaction and Stoichiometry

Controlling the reaction stoichiometry and conditions is paramount for a successful and reproducible scale-up. Minor deviations that are inconsequential at the lab scale can lead to significant issues in larger reactors.

Q1: My Grignard reaction for the synthesis of a 4-substituted-4-hydroxytetrahydropyran intermediate is sluggish and gives inconsistent yields upon scale-up. What are the likely causes and how can I troubleshoot this?

A1: The scale-up of Grignard reactions presents several challenges, primarily related to initiation, heat transfer, and mass transfer.[2]

  • Initiation: Ensuring the reaction has initiated before adding a large quantity of the halide is a critical safety concern.[2] On a larger scale, visual cues like color change or gentle reflux may be less obvious.[3]

    • Troubleshooting:

      • In-situ Monitoring: Employ in-situ infrared (FTIR) spectroscopy to monitor the concentration of the organic halide. A decrease in the halide concentration confirms initiation.[2]

      • Activators: While chemical activators can be used, they can also complicate purification. A small crystal of iodine or a few drops of 1,2-dibromoethane are common choices. On a larger scale, ensure the activator is well-dispersed.

      • Magnesium Quality: The surface area and quality of the magnesium turnings are crucial. Use of fresh, high-purity magnesium is recommended.[4]

  • Heat Transfer: Grignard reactions are highly exothermic. Poor heat dissipation on a larger scale can lead to dangerous temperature spikes and side reactions.

    • Troubleshooting:

      • Controlled Addition: Add the halide solution dropwise at a rate that maintains a manageable internal temperature.[3]

      • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system.

  • Mass Transfer: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions like Wurtz coupling.[4]

    • Troubleshooting:

      • Mechanical Stirring: Use a robust mechanical stirrer to ensure efficient mixing of the heterogeneous reaction mixture.

      • Solvent Choice: While THF is a common solvent, tetrahydropyran (THP) itself can be used as a solvent, which can simplify downstream processing.[5]

Section 2: Synthetic Route Selection and Optimization

The choice of synthetic strategy is a critical decision that will impact the entire scale-up process. While several methods exist for the synthesis of tetrahydropyrans, not all are amenable to large-scale production.[6][7]

Q2: I am considering a Prins cyclization for the construction of the tetrahydropyran ring. What are the potential scale-up challenges associated with this reaction?

A2: The Prins cyclization is a powerful tool for forming THP rings, but it is not without its challenges, particularly concerning stereocontrol and the potential for side reactions.[8][9][10]

  • Lewis Acid Stoichiometry: Many Prins cyclizations employ stoichiometric amounts of Lewis acids, which can be problematic on a large scale due to cost, waste generation, and difficult work-ups.

    • Troubleshooting:

      • Catalytic Systems: Explore catalytic versions of the Prins cyclization using catalysts such as In(OTf)3 or BiCl3.[11][12]

      • Brønsted Acids: In some cases, strong Brønsted acids can be used in catalytic amounts.[12]

  • Side Reactions: The oxocarbenium ion intermediate in the Prins cyclization can undergo undesired rearrangements, such as the oxonia-Cope rearrangement, leading to a loss of stereochemical integrity and the formation of byproducts.[13][14][15]

    • Troubleshooting:

      • Substrate Design: The electronic nature of the substituents can influence the propensity for rearrangement. Electron-withdrawing groups can sometimes suppress this side reaction.[13]

      • Reaction Conditions: Careful optimization of temperature and reaction time can minimize byproduct formation.

  • Stereocontrol: Achieving high diastereoselectivity can be challenging and is often substrate-dependent.

    • Troubleshooting:

      • Chiral Catalysts: For enantioselective syntheses, the use of chiral catalysts is an option, although this can add significant cost.[8]

      • Substrate Control: The inherent stereochemistry of the starting materials can be used to direct the stereochemical outcome of the cyclization.[6]

Q3: My attempt at an intramolecular hetero-Diels-Alder reaction to form the tetrahydropyran ring is suffering from low yields and the formation of polymeric material at higher concentrations. How can I address this?

A3: The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful method for constructing the THP ring with good stereocontrol.[6] However, on scale-up, intermolecular reactions can compete, leading to oligomerization and polymerization.

  • Concentration Effects: At higher concentrations, the probability of intermolecular reactions increases.

    • Troubleshooting:

      • High Dilution: While counterintuitive for a scale-up, performing the reaction under high-dilution conditions can favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a large volume of refluxing solvent.

      • Flow Chemistry: Continuous flow reactors can be an excellent solution for maintaining pseudo-dilution conditions on a large scale. The small reaction volume at any given time minimizes intermolecular reactions.

  • Lewis Acid Choice: The choice and amount of Lewis acid can significantly impact the reaction outcome.

    • Troubleshooting:

      • Screening: Screen a variety of Lewis acids to find one that promotes the desired intramolecular reaction at a lower temperature.

      • Catalytic Amounts: If possible, use catalytic amounts of the Lewis acid to minimize potential degradation of the starting material and product.

Section 3: Work-up and Purification

The isolation and purification of the final product can be a major bottleneck in the scale-up process, especially for polar, water-soluble compounds.

Q4: My 4,4-disubstituted tetrahydropyran product is highly polar and has significant water solubility, leading to poor extraction efficiency and the need for large volumes of organic solvents. What are some alternative purification strategies?

A4: This is a common challenge with highly functionalized heterocyclic compounds. Relying solely on liquid-liquid extraction can be inefficient and generate large amounts of solvent waste.

  • Improving Extraction:

    • Salting Out: Adding inorganic salts (e.g., NaCl, (NH4)2SO4) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

    • Continuous Extraction: For very water-soluble compounds, continuous liquid-liquid extraction can be a viable option.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, direct crystallization from the reaction mixture or a crude extract is the most efficient and scalable purification method. Screen a variety of solvents and solvent mixtures to find suitable crystallization conditions.

    • Chromatography: While large-scale column chromatography is generally a last resort due to cost and solvent consumption, it may be unavoidable for some high-purity applications.

      • Normal Phase vs. Reverse Phase: Evaluate both normal and reverse-phase chromatography. For very polar compounds, reverse-phase chromatography may provide better separation.

      • Supercritical Fluid Chromatography (SFC): SFC can be a greener and more efficient alternative to traditional liquid chromatography for some compounds.

Section 4: Byproduct Formation and Control

The formation of byproducts can significantly impact the yield and purity of the desired product, and their removal can be challenging on a large scale.

Q5: I am observing a significant amount of a dimeric byproduct in my reaction. What is the likely cause and how can I minimize its formation?

A5: Dimerization can occur through various mechanisms, depending on the specific reaction. In the context of tetrahydropyran synthesis, it can often be attributed to intermolecular reactions competing with the desired intramolecular cyclization.

  • Reaction Concentration: As discussed in the context of the IMHDA reaction, higher concentrations favor intermolecular reactions.

    • Troubleshooting:

      • Slow Addition/High Dilution: The slow addition of a key reagent or performing the reaction under high dilution can favor the intramolecular pathway.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions.

    • Troubleshooting:

      • Temperature Optimization: Carefully study the effect of temperature on the reaction profile to find the optimal balance between reaction rate and selectivity.

  • Catalyst Loading: The amount of catalyst can also influence the product distribution.[16]

    • Troubleshooting:

      • Catalyst Optimization: Systematically vary the catalyst loading to determine the optimal concentration that maximizes the yield of the desired product while minimizing byproduct formation.[16]

Section 5: Safety and Handling

The safety of the chemical process is the most important consideration during scale-up. A thorough understanding of the potential hazards is essential.

Q6: What are the key safety considerations when scaling up a reaction involving a Grignard reagent?

A6: Grignard reagents are highly reactive and pose several safety hazards, particularly on a large scale.[2]

  • Exothermicity: The formation of Grignard reagents is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[2]

    • Mitigation:

      • Calorimetry: Perform reaction calorimetry studies to understand the heat of reaction and determine the required cooling capacity.

      • Controlled Addition: As mentioned previously, the slow, controlled addition of the halide is crucial.

  • Flammability: The solvents typically used for Grignard reactions (e.g., THF, diethyl ether) are highly flammable. The Grignard reagent itself can be pyrophoric.

    • Mitigation:

      • Inert Atmosphere: Always work under an inert atmosphere (e.g., nitrogen, argon) to prevent contact with air and moisture.

      • Proper Grounding: Ensure all equipment is properly grounded to prevent static discharge.

  • Quenching: The quenching of a large-scale Grignard reaction can also be hazardous if not done carefully. The addition of a protic solvent (e.g., water, acid) is highly exothermic.

    • Mitigation:

      • Slow Addition: Add the quenching agent slowly and with efficient cooling.

      • Reverse Quench: In some cases, it may be safer to add the reaction mixture to the quenching solution.

Visual Aids

Diagram 1: Troubleshooting Low Yield in Tetrahydropyran Synthesis

Troubleshooting_Low_Yield start Low Yield of 4,4-Disubstituted Tetrahydropyran check_sm Check Starting Material Purity start->check_sm sm_impure Impurities Present? check_sm->sm_impure optimize_conditions Optimize Reaction Conditions conditions_suboptimal Conditions Suboptimal? optimize_conditions->conditions_suboptimal check_workup Evaluate Work-up & Purification workup_loss Product Loss During Work-up? check_workup->workup_loss side_reactions Identify Side Reactions byproducts_present Byproducts Observed? side_reactions->byproducts_present sm_impure->optimize_conditions No purify_sm Purify Starting Materials sm_impure->purify_sm Yes purify_sm->optimize_conditions conditions_suboptimal->check_workup No temp_conc_cat Adjust Temperature, Concentration, Catalyst conditions_suboptimal->temp_conc_cat Yes temp_conc_cat->check_workup workup_loss->side_reactions No modify_workup Modify Extraction/ Purification Protocol workup_loss->modify_workup Yes modify_workup->side_reactions characterize_byproducts Characterize Byproducts (NMR, MS) byproducts_present->characterize_byproducts Yes end end byproducts_present->end No adjust_for_byproducts Adjust Conditions to Minimize Byproducts characterize_byproducts->adjust_for_byproducts adjust_for_byproducts->end Successful

Caption: A decision tree for troubleshooting low yields in the synthesis of 4,4-disubstituted tetrahydropyrans.

Table 1: Comparison of Common Synthetic Routes for Tetrahydropyran Synthesis
Synthetic RouteAdvantagesScale-up ChallengesKey Considerations
Prins Cyclization Convergent, can build complexity quickly.[8][9]Stoichiometric Lewis acids, potential for oxonia-Cope rearrangement, stereocontrol.[10][13]Explore catalytic systems, careful substrate design to avoid rearrangements.
Intramolecular Hetero-Diels-Alder Excellent stereocontrol, predictable outcomes.[6]Intermolecular side reactions at high concentrations, requires elevated temperatures.High dilution or flow chemistry can be beneficial.
Grignard Addition to Tetrahydropyran-4-one Readily available starting materials, straightforward reaction.[3]Highly exothermic, initiation challenges, mass transfer limitations.[2][4]In-situ monitoring, robust cooling, and efficient mixing are critical.
Intramolecular Epoxide Opening Can provide good stereocontrol.[17]Regioselectivity can be an issue (5-exo vs. 6-endo cyclization).[17]Substrate design and choice of catalyst are key to controlling regioselectivity.

References

  • Recent Advances in the Prins Reaction. ACS Omega. [Link]

  • Oxonia-cope prins cyclizations: a facile method for the synthesis of tetrahydropyranones bearing quaternary centers. PubMed. [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Oxonia-cope prins cyclizations: a facile method for the synthesis of tetrahydropyranones bearing quaternary centers. Semantic Scholar. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. PMC. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PMC. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
  • Oxonia-cope rearrangement and side-chain exchange in the Prins cyclization. PubMed. [Link]

  • Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations. PubMed. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Direct cyclisation vs oxonia‐Cope rearrangement/cyclisation and subsequent hydrogenation. ResearchGate. [Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. MDPI. [Link]

  • Scale‐up synthesis of 1,4‐dihydropyridine (4d), 4H‐pyrans (7b) and... ResearchGate. [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Request PDF. [Link]

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Oxane Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry stands as a cornerstone for providing detailed molecular information. This guide delves into the nuanced fragmentation patterns of oxane amines—a diverse class of saturated heterocyclic compounds integral to medicinal chemistry—offering a comparative analysis to aid researchers in their structural characterization endeavors.

The Foundational Chemistry: Ionization and the Initiation of Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique profoundly influences the subsequent fragmentation cascade. For the analysis of oxane amines, two techniques are predominantly employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), inducing the ejection of an electron to form a molecular ion (M•+). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich tapestry of fragment ions that provides a detailed fingerprint of the molecule's structure.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from solution, typically by protonation to form [M+H]+ adducts. This gentle process minimizes fragmentation in the ion source, making it ideal for determining the molecular weight of the analyte. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).

The Influence of the Heteroatom: A Tale of Two Rings

The fragmentation behavior of saturated heterocycles is largely dictated by the nature and location of the heteroatoms within the ring. In this guide, we will compare the fragmentation patterns of three key classes of oxane amines: piperidines, morpholines, and amino-tetrahydropyrans.

Piperidines: The Archetype of Saturated Nitrogen Heterocycles

Piperidine and its derivatives are among the most extensively studied saturated N-heterocycles. Under EI, the ionization typically occurs at the nitrogen atom, creating a radical cation. The dominant fragmentation pathway is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen. This cleavage is driven by the formation of a stable, resonance-stabilized iminium ion.

Caption: Dominant α-cleavage fragmentation of a piperidine molecular ion.

Another significant fragmentation route for piperidines is ring fission , which leads to the formation of various acyclic fragment ions. The specific pattern of ring cleavage is highly dependent on the nature and position of substituents on the piperidine ring.

Morpholines: The Impact of an Additional Oxygen Heteroatom

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen, exhibits fragmentation patterns that are a composite of both amine and ether functionalities. The presence of the oxygen atom introduces alternative fragmentation pathways.

Under ESI-MS/MS, protonated morpholine derivatives often undergo a characteristic neutral loss of the morpholine moiety itself. For instance, in the analysis of certain morpholine derivatives, a base peak corresponding to the stable diphenylmethane cation was observed, resulting from the loss of the morpholine core.

Caption: Characteristic neutral loss of the morpholine ring in ESI-MS/MS.

Amino-Tetrahydropyrans: Oxygen's Influence on Amine Fragmentation

In amino-tetrahydropyrans, the primary site of ionization under EI is still the nitrogen atom of the amino group due to its lower ionization energy compared to the ring oxygen. Consequently, the initial fragmentation is often dominated by processes characteristic of amines. However, the presence of the oxygen atom within the ring can influence subsequent fragmentation events.

For example, after an initial α-cleavage at the amino substituent, the resulting radical cation can undergo further fragmentation involving the tetrahydropyran ring. This can include ring opening initiated by the oxygen atom or the loss of small neutral molecules like water or formaldehyde.

Comparative Fragmentation Analysis: Key Differentiators

The following table summarizes the key fragmentation pathways and characteristic ions for piperidines, morpholines, and amino-tetrahydropyrans, providing a basis for their differentiation by mass spectrometry.

Heterocycle ClassIonization ModeDominant Fragmentation PathwaysCharacteristic Fragment Ions/Losses
Piperidines EIα-Cleavage, Ring FissionIminium ions, loss of substituents adjacent to N
ESI-MS/MSNeutral loss of small molecules (e.g., H₂O, acetic acid) from substituents[M+H - substituent]+
Morpholines EIα-Cleavage (C-N and C-O), Ring CleavageIons resulting from cleavage at both N and O centers
ESI-MS/MSNeutral loss of the morpholine ring, substituent-driven fragmentation[M+H - Morpholine]+
Amino-Tetrahydropyrans EIα-Cleavage at the amino group, subsequent ring fragmentationIminium ions from the amino group, loss of H₂O, CH₂O
ESI-MS/MSProtonation at the amino group, fragmentation initiated by the charged center[M+H - NH₃]+, fragments from ring opening

Experimental Protocols for the Mass Spectrometric Analysis of Oxane Amines

A standardized and well-documented experimental protocol is crucial for obtaining reproducible and reliable mass spectral data. The following provides a general workflow for the analysis of oxane amines by both GC-MS (for volatile and thermally stable compounds) and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • If the compound has low volatility or contains polar functional groups, derivatization (e.g., silylation, acylation) may be necessary to improve its chromatographic properties.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 200-230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to a value sufficiently high to include the molecular ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions (ESI):

    • Ion Source: Electrospray ionization (ESI).

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize for each compound to achieve sufficient fragmentation (typically 10-40 eV).

    • Scan Mode: Full scan MS to identify the precursor ion ([M+H]+), followed by product ion scans of the selected precursor.

Caption: A simplified workflow for the mass spectrometric analysis of oxane amines.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of oxane amines is a complex yet predictable process governed by the fundamental principles of physical organic chemistry. By understanding the influence of the nitrogen and oxygen heteroatoms on charge localization and bond stability, researchers can interpret mass spectra to deduce the structure of unknown compounds. This guide provides a comparative framework and practical protocols to assist scientists in navigating the fragmentation patterns of piperidines, morpholines, and amino-tetrahydropyrans, thereby accelerating the pace of drug discovery and development.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 785-794.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Guedes, A. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30110363.
  • Halko, R., et al. (2005). Structural Determination of the Novel Fragmentation Routes of Morphine Opiate Receptor Antagonists Using Electrospray Ionization Quadrupole Time-Of-Flight Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3119-30.
  • LCGC International. (2019). Introduction to Electron Impact Ionization for GC–MS. [Link]

  • Wikipedia. (2023). Electron ionization. [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Toth, G., & Vekey, K. (2019).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • ResearchGate. (2018). Mass spectra of morpholine cation and fragment ions which are.... [Link]

A Comparative Guide to HPLC Retention of Tetrahydropyran-4-ylmethanamine Derivatives: Method Development and Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control. However, achieving robust and reproducible separations for polar basic compounds, such as tetrahydropyran-4-ylmethanamine and its derivatives, presents significant challenges. These molecules, often used as key building blocks in medicinal chemistry, are prone to strong secondary interactions with silica-based stationary phases, leading to poor peak shapes and unreliable retention. This guide provides a comprehensive comparison of HPLC methodologies for this class of compounds. We will delve into the mechanistic basis of the analytical challenges, present detailed experimental protocols comparing different stationary and mobile phase strategies, and offer data-driven recommendations for optimal method selection.

The Analytical Challenge: Taming Polar Basic Analytes

The primary difficulty in the reversed-phase HPLC analysis of tetrahydropyran-4-ylmethanamine and its analogues stems from the presence of the basic primary amine. On traditional silica-based C18 columns, residual surface silanol groups (Si-OH) are acidic and can become ionized (Si-O⁻), especially at mid-range pH values.[1] The positively charged amine (R-NH₃⁺) can then undergo strong ionic interactions with these ionized silanols. This secondary interaction mechanism, in addition to the desired hydrophobic partitioning, leads to several chromatographic problems:

  • Peak Tailing: Analyte molecules interact with the stationary phase via two different mechanisms (hydrophobic and ionic) with different kinetics, causing the peak to broaden asymmetrically, or "tail".[1]

  • Irreproducible Retention Times: Slight variations in mobile phase pH or buffer concentration can significantly alter the ionization state of both the analyte and the silanols, causing retention times to shift between runs.[2]

  • Low Recovery: Strong, sometimes irreversible, adsorption of the analyte onto active sites on the stationary phase can lead to poor recovery and inaccurate quantification.

To overcome these issues, the analytical strategy must focus on minimizing these undesirable silanol interactions. This can be achieved by manipulating the mobile phase pH to control analyte ionization or by selecting a specialized stationary phase designed to shield analytes from surface silanols.[1][3]

Experimental Design & Comparative Methodologies

To illustrate the impact of different chromatographic approaches, we will compare three distinct methods for the separation of a representative set of tetrahydropyran-4-ylmethanamine derivatives.

Analytes:

  • Compound A: Tetrahydropyran-4-ylmethanamine (Parent Compound)

  • Compound B: N-acetyl-tetrahydropyran-4-ylmethanamine (Amide Derivative, less basic)

  • Compound C: 2-Methyl-tetrahydropyran-4-ylmethanamine (Ring-substituted analogue)

General HPLC System:

  • System: Standard Analytical HPLC with UV Detector

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Method 1: The Traditional Approach - C18 with TFA

This method uses a standard C18 column with trifluoroacetic acid (TFA) as a mobile phase additive. TFA is a strong acid that serves two purposes: it acts as an ion-pairing agent and lowers the mobile phase pH to ~2.[4][5][6] At this low pH, the amine is fully protonated (R-NH₃⁺), and the silanols are suppressed (Si-OH), which should, in theory, reduce peak tailing.[6]

Experimental Protocol:

  • Column: Standard L1 C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Gradient: 5% B to 50% B over 10 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for 10 minutes prior to the first injection.

  • Sample Preparation: Dissolve samples in 95:5 Water:Acetonitrile at 0.5 mg/mL.

Method 2: High pH Approach - C18 with Ammonium Bicarbonate

This strategy aims to deprotonate the basic analyte by using a mobile phase with a pH significantly above the analyte's pKa (typically ~9-10 for primary amines). When the amine is in its neutral, free-base form (R-NH₂), the problematic ionic interactions with the stationary phase are eliminated.[3][7] This requires a pH-stable column.

Experimental Protocol:

  • Column: pH-Stable C18, 4.6 x 150 mm, 5 µm (e.g., Hybrid Particle Technology)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 10 minutes.

  • Equilibration: Equilibrate the column for at least 15 minutes to ensure stable pH.

  • Sample Preparation: Dissolve samples in 95:5 Water:Acetonitrile at 0.5 mg/mL.

Method 3: Alternative Selectivity - Embedded Polar Group (EPG) Column

Embedded Polar Group (EPG) columns have a polar functional group (like an amide or carbamate) incorporated into the C18 alkyl chain.[8][9] This embedded group helps to shield the basic analytes from the underlying silica surface, leading to improved peak shapes.[10] These columns are also resistant to "pore dewetting" in highly aqueous mobile phases, making them suitable for retaining polar compounds.[11]

Experimental Protocol:

  • Column: L60 Embedded Polar Group C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 10 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for 10 minutes.

  • Sample Preparation: Dissolve samples in 95:5 Water:Acetonitrile at 0.5 mg/mL.

Workflow Visualization

The overall process for selecting the optimal HPLC method is depicted below. It involves defining the analytical challenge, comparing different methodologies through experimentation, and analyzing the resulting data to make an informed decision.

HPLC_Method_Development_Workflow HPLC Method Development Workflow for Polar Basic Compounds cluster_prep 1. Preparation & Definition cluster_exp 2. Experimental Comparison cluster_analysis 3. Data Analysis & Selection Analyte Define Analytes (e.g., THP-Methanamine Derivatives) Challenge Identify Challenge (Polar Basic Nature, Peak Tailing) Method1 Method 1 Standard C18 + TFA (Low pH) Challenge->Method1 Method2 Method 2 Stable C18 + High pH Buffer Challenge->Method2 Method3 Method 3 Embedded Polar Group (EPG) Column Challenge->Method3 AcquireData Acquire Chromatographic Data (Retention Time, Peak Shape) Method1->AcquireData Method2->AcquireData Method3->AcquireData Compare Compare Performance (Table 1: tR, Tailing Factor) AcquireData->Compare Select Select Optimal Method (Best Symmetry & Resolution) Compare->Select FinalMethod Final Validated Method Select->FinalMethod

Caption: Workflow for developing an optimized HPLC method.

Results and Discussion

The performance of each method was evaluated based on retention time (tR) and USP Tailing Factor (Tf). An ideal peak has a tailing factor of 1.0; values greater than 1.5 are generally considered poor.

CompoundMethodRetention Time (tR) (min)Tailing Factor (Tf)Observations
A (Parent) 1 (C18 + TFA)3.252.1Severe tailing, poor peak shape.
2 (High pH)4.501.1Excellent, symmetrical peak.
3 (EPG)3.801.2Very good peak shape.
B (Amide) 1 (C18 + TFA)5.101.3Acceptable peak shape.
2 (High pH)5.951.0Excellent, symmetrical peak.
3 (EPG)5.501.1Excellent, symmetrical peak.
C (Methyl) 1 (C18 + TFA)4.152.3Severe tailing, worse than parent.
2 (High pH)5.601.1Excellent, symmetrical peak.
3 (EPG)4.901.2Very good peak shape.

Interpretation of Results:

  • Method 1 (C18 + TFA): This approach proved inadequate for the primary amine-containing compounds (A and C). Despite the low pH, the ion-pairing effect of TFA was insufficient to overcome the strong silanol interactions, resulting in significant peak tailing (Tf > 2.0).[1] The less basic amide derivative (Compound B) showed better performance, as expected. This method is not recommended for primary amines of this type.

  • Method 2 (High pH): By operating at pH 10, the primary amines are in their neutral state, effectively eliminating the ionic interaction mechanism that causes tailing.[3][12] This method provided excellent, symmetrical peaks (Tf ≈ 1.1) for all three analytes. The retention times also increased, indicating good interaction with the C18 stationary phase based on hydrophobicity alone. This is the most effective strategy for achieving symmetrical peaks for this compound class.

  • Method 3 (EPG Column): The embedded polar group column also performed very well, yielding symmetrical peaks (Tf = 1.2) for the primary amines. The shielding effect of the polar group was successful in mitigating silanol interactions.[10] This method provides a robust alternative to the high pH approach, especially if other components in a sample mixture are not stable at high pH.

Conclusion and Recommendations

For the routine analysis of tetrahydropyran-4-ylmethanamine and its basic derivatives, standard C18 columns with acidic modifiers like TFA are often unsuitable due to severe peak tailing.

Primary Recommendation: Employing a high pH (pH 10) mobile phase with a pH-stable C18 column is the most effective strategy. It directly addresses the root cause of peak tailing by neutralizing the basic analyte, leading to highly symmetrical peaks and robust, reproducible retention.[3][7]

Alternative Recommendation: The use of an Embedded Polar Group (EPG) column with a conventional low pH mobile phase (e.g., with formic acid) is an excellent alternative. It provides superior peak shape compared to standard C18 columns and avoids the need to operate at basic pH, which can be advantageous for method compatibility and column lifetime.[8][13]

The choice between these two recommended methods will depend on the specific requirements of the assay, including the stability of all sample components and the available column hardware.

References

  • Waters Corporation. (2014, August 26). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?
  • Thermo Fisher Scientific. Polar Embedded Reversed Phase Hplc Columns.
  • Restek Corporation. (2018, June 2). Are LC columns with embedded polar groups better for polar retention? | Trust your Science 4. YouTube.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Element Lab Solutions. Polaris Reversed Phase HPLC Columns.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Primer. (2013, January 26). What is TFA and when should I use it - Primer.
  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • LCGC International. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?
  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • KNAUER Wissenschaftliche Geräte GmbH. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
  • Phenomenex. Reversed Phase HPLC Columns.
  • HPLC'2013 (Amsterdam). Mechanisms of retention in HPLC Part 2.
  • ResearchGate. (2025, August 6). Understanding the Retention Mechanism in Reversed-Phase Liquid Chromatography: Insights from Molecular Simulation.
  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • SIELC Technologies. Separation of Quaternary Amines by Reverse-Phase Mechanism.

Sources

Comparative Validation Guide: Purity Assessment of [4-(But-3-en-1-yl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust purity validation protocol for [4-(But-3-en-1-yl)oxan-4-yl]methanamine (hereafter referred to as Compound A ), a non-chromophoric spiro-like building block.

The Challenge: Compound A lacks a conjugated


-system, rendering standard UV-Vis detection (HPLC-UV) ineffective. Furthermore, the primary amine moiety (

) and the terminal alkene present specific stability and retention challenges.

The Solution: This guide validates LC-MS (ESI+) as the superior analytical standard, contrasting it against Charged Aerosol Detection (CAD) and Gas Chromatography (GC-MS). While CAD offers a "universal" quantification alternative, LC-MS is required for structural identification of impurities (e.g., N-oxides, dimers).

Part 1: The Analytical Challenge (Why Standard Methods Fail)

Before defining the protocol, we must understand the physicochemical hurdles imposed by Compound A:

  • UV Transparency: The oxane ring and aliphatic chains are UV-transparent. The terminal alkene absorbs only deep in the UV range (<210 nm), where solvent cut-off noise (from acetonitrile/formic acid) compromises the Signal-to-Noise (S/N) ratio.

  • Amine Basicity: The primary methanamine group is highly basic. On standard C18 silica columns, this leads to silanol interaction, causing severe peak tailing and variable retention times.

  • Thermal Instability (GC Risk): While the molecule is relatively small (~169 Da), primary amines often degrade or adsorb in hot GC injectors. The terminal alkene also poses a risk of polymerization at high temperatures.

Part 2: Comparative Methodology

The following table contrasts the three primary detection strategies available to the analytical chemist.

Table 1: Performance Matrix for Compound A
FeatureMethod A: LC-MS (Recommended) Method B: HPLC-CAD Method C: GC-MS
Detection Principle Ionization (Mass-to-Charge Ratio)Aerosol Charge MeasurementElectron Impact Ionization
Chromophore Dependence None (Relies on protonation)None (Relies on non-volatility)None
Sensitivity (LOD) High (pg range in SIM/MRM)Moderate (ng range)High (if derivatized)
Specificity Excellent (Identifies Impurities)Low (Only retention time)Excellent (Fingerprinting)
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Derivatization req.)
Primary Limitation Matrix effects (Ion suppression)Cannot ID unknown peaksThermal degradation risk
Best Use Case Purity Validation & Impurity ID Routine Quantitation (Mass Balance)Volatile Impurity Check

Part 3: Detailed Experimental Protocol (LC-MS)

This protocol utilizes a Polar-Embedded C18 stationary phase. Standard C18 columns often fail to retain polar amines in high-aqueous conditions, leading to "void volume" elution. HILIC is an alternative, but the Polar-Embedded C18 offers faster equilibration and higher robustness for routine QC.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Analyte: [4-(But-3-en-1-yl)oxan-4-yl]methanamine.

  • Solvents: LC-MS Grade Water, Acetonitrile (ACN).

  • Modifier: Formic Acid (FA) or Ammonium Formate (buffers pH to ~3.0, ensuring amine protonation).

  • Column: Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18 (

    
     mm, 
    
    
    
    or similar).
LC Conditions[4][10]
  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
     (Reduces viscosity, improves peak shape).
    
  • Injection Vol:

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold (Traps polar amine)
1.00 5 Start Gradient
8.00 95 Elute lipophilic impurities (dimers)
10.00 95 Wash
10.10 5 Re-equilibrate

| 13.00 | 5 | Stop |

MS Detection Parameters (ESI+)[4]
  • Source: Electrospray Ionization (Positive Mode).[2][1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for molecular ion stability).

  • Scan Range:

    
     50--500 (Covers precursor and dimers).
    
  • Target Ion:

    
     (approx).
    
Self-Validating System Suitability

To ensure trustworthiness, every run must include:

  • Blank Injection: Verify no carryover (amines are sticky).

  • Sensitivity Check: S/N > 10 for a 0.05% impurity standard.

  • Peak Tailing Factor: Must be

    
    . If 
    
    
    
    , the column surface area is active; add 5mM Ammonium Formate to Mobile Phase A.

Part 4: Visualization & Logic Flow

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher in choosing the correct detector based on the specific analytical need (ID vs. Quant).

MethodSelection Start Start: Purity Analysis of [4-(But-3-en-1-yl)oxan-4-yl]methanamine CheckUV Does molecule have UV Chromophore? Start->CheckUV UV_No NO (Transparent) CheckUV->UV_No ObjCheck Primary Objective? UV_No->ObjCheck Obj_ID Identify Impurities (Structure Elucidation) ObjCheck->Obj_ID Obj_Quant Routine Quantitation (Mass Balance) ObjCheck->Obj_Quant LCMS Select LC-MS (ESI+) (High Sensitivity/ID) Obj_ID->LCMS Best Choice GCMS Select GC-MS (Requires Derivatization) Obj_ID->GCMS Only for volatiles CAD Select HPLC-CAD (Universal Response) Obj_Quant->CAD Cost Effective

Caption: Decision matrix for selecting the optimal detection method for non-chromophoric amines.

Diagram 2: LC-MS Impurity Detection Workflow

This diagram illustrates the causality of the LC-MS setup, showing how specific conditions filter out noise and enhance the signal for Compound A.

LCMS_Workflow cluster_chem Chemistry Logic Sample Sample: Amine (Basic) Alkene (Non-polar) Column Column: Polar-Embedded C18 (Prevents Dewetting) Sample->Column Inject MP Mobile Phase: Acidic (pH 3.0) MP->Column Elute Ionization ESI Source (+): Protonation [M+H]+ Column->Ionization Separation Detector MS Detector: Extract Ion (m/z 170) Ionization->Detector Gas Phase Ions Result Result: High S/N Peak Impurity ID Detector->Result Data Processing

Caption: The LC-MS workflow highlighting the critical role of acidic mobile phase in protonating the amine for ESI+ detection.

References

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Demonstrates the necessity of acidic mobile phases for ESI+ ionization of aliphatic amines.

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in HPLC. Compares CAD vs. UV and MS for non-chromophoric compounds.

  • BenchChem. (2025).[3] Derivatization Techniques for GC Analysis of Primary Amines. Details the limitations of GC for primary amines and the requirement for silylation.

  • Chrom Tech, Inc. (2025). Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography. Explains column selection strategies (HILIC vs RP) for polar compounds.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules. Discusses the use of polar-embedded phases and HILIC for retaining small polar amines.

Sources

Comparative reactivity of oxan-4-yl amines vs cyclohexyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Oxan-4-yl Amines vs. Cyclohexyl Amines

Executive Summary: The "Ether Switch" in Medicinal Chemistry

In modern drug discovery, the substitution of a cyclohexyl ring with a tetrahydropyran (oxan-4-yl) ring—often termed the "Ether Switch"—is a high-impact bioisosteric replacement. While structurally similar, the introduction of the ether oxygen at the 4-position exerts profound electronic and physicochemical changes.

This guide provides a technical analysis of the oxan-4-yl amine (4-aminotetrahydropyran) versus its carbocyclic analog, cyclohexylamine . The data presented below substantiates why this switch is a critical tool for lowering lipophilicity (LogP), modulating basicity (pKa), and blocking metabolic soft spots without compromising steric fidelity.[1]

Part 1: Physicochemical Profiling

The most immediate impact of the oxan-4-yl substitution is the reduction in lipophilicity and basicity. The oxygen atom acts as an inductive electron-withdrawing group (EWG) through the


-framework, influencing the distal amine.
Table 1: Comparative Physicochemical Properties
PropertyCyclohexylamine Oxan-4-yl Amine Delta / Impact
Structure Carbocyclic (All Carbon)Heterocyclic (Ether at C4)Bioisosteric replacement
pKa (Conjugate Acid) 10.64 (Exp)9.63 ± 0.20 (Pred)~ -1.0 unit (Less Basic)
LogP (Lipophilicity) ~1.49 ~ -0.30 ~ -1.8 units (More Polar)
H-Bond Acceptors 1 (Amine)2 (Amine + Ether O)Improved solubility profile
Electronic Effect Weak +I (Alkyl donation)-I (Inductive withdrawal)Reduced amine nucleophilicity
Metabolic Risk High (C4-Hydroxylation)Low (Metabolic Block)Enhanced metabolic stability

Data Sources: pKa and LogP values derived from experimental databases and consensus predictive models [1, 2].

Part 2: Reactivity & Nucleophilicity

Nucleophilicity and Kinetics

The nucleophilicity of amines generally correlates with their basicity (Brønsted correlation).

  • Cyclohexylamine: With a pKa of ~10.6, the nitrogen lone pair is highly available, making it a potent nucleophile.[1] It reacts rapidly with electrophiles (acyl chlorides, sulfonyl chlorides).[1]

  • Oxan-4-yl Amine: The -I effect of the C4-oxygen pulls electron density through the

    
    -bonds, lowering the HOMO energy of the nitrogen lone pair. Consequently, oxan-4-yl amine is a slightly weaker nucleophile .
    
    • Practical Implication: In SNAr or amide coupling reactions, oxan-4-yl amine may require slightly higher temperatures or stronger activation (e.g., HATU vs. EDC) compared to cyclohexylamine to achieve identical yields within the same timeframe.[1]

Electronic Causality

The difference is driven by the Through-Bond Inductive Effect :




Although the oxygen is distal (position 4), the effect is sufficient to drop the pKa by ~1 unit. This reduced basicity can be advantageous in drug design, as it increases the fraction of neutral drug available for membrane permeation at physiological pH (7.4), partially offsetting the permeation penalty usually associated with lower lipophilicity.[1]

Part 3: Synthetic & Metabolic Implications[1]

Metabolic Stability (The Blocking Strategy)
  • Cyclohexyl Scaffold: The C4 position is a major "soft spot" for CYP450-mediated oxidation, leading to 4-hydroxycyclohexyl metabolites. This can result in rapid clearance.

  • Oxan-4-yl Scaffold: Replacing the C4 methylene with oxygen removes the abstractable hydrogen atoms, effectively blocking oxidative metabolism at that position. While O-dealkylation is a theoretical risk, cyclic ethers are generally robust, making the oxan-4-yl ring a metabolically superior scaffold.[1]

Visualization: The "Ether Switch" Logic

EtherSwitchLogic Cyclohexyl Cyclohexyl Amine (Lipophilic, Basic) Switch Ether Switch (C4 -> O) Cyclohexyl->Switch Optimization Oxanyl Oxan-4-yl Amine (Polar, Less Basic) Switch->Oxanyl LowerLogP Lower LogP (Improved Solubility) Switch->LowerLogP LowerPKa Lower pKa (Reduced Basicity) Switch->LowerPKa MetabolicBlock Metabolic Block (No C4-Oxidation) Switch->MetabolicBlock

Figure 1: Strategic logic of the Ether Switch, highlighting the simultaneous modulation of lipophilicity, basicity, and metabolic stability.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Nucleophilicity Assay (Kinetic)

Objective: Quantify the relative reaction rates of oxan-4-yl amine vs. cyclohexylamine with a standard electrophile (Benzoyl Chloride).

  • Preparation:

    • Prepare a 0.1 M solution of Cyclohexylamine in DCM (Solution A).

    • Prepare a 0.1 M solution of Oxan-4-yl Amine in DCM (Solution B).

    • Prepare a 0.05 M solution of Benzoyl Chloride in DCM (Limiting Reagent).

  • Execution (Competitive Mode):

    • Mix 1.0 eq of Solution A and 1.0 eq of Solution B in a single vial.

    • Add 0.5 eq of Benzoyl Chloride dropwise at 0°C.

    • Stir for 10 minutes, then quench with 1M NaOH.

  • Analysis:

    • Analyze the organic layer via LC-MS or GC-FID.

    • Calculation: Determine the ratio of N-cyclohexylbenzamide to N-(oxan-4-yl)benzamide.

    • Validation: Since cyclohexylamine is more nucleophilic, the ratio should favor the cyclohexyl product (>1:1). If the ratio is 1:1, the reaction is diffusion-controlled (too fast); repeat at -78°C.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurately measure the pKa shift.

  • Setup: Use a standardized autotitrator (e.g., Sirius T3) or a manual pH meter with a glass electrode.

  • Solvent: Degassed water (CO2-free) at 25°C. Ionic strength adjusted to 0.15 M with KCl.

  • Procedure:

    • Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL solvent.

    • Titrate with 0.1 M KOH (standardized).

    • Record pH vs. Volume of titrant.

  • Data Processing:

    • Plot the first derivative (dpH/dV) to find the inflection point.

    • The pH at the half-equivalence point represents the pKa.

    • Expected Result: Cyclohexylamine ~10.6; Oxan-4-yl amine ~9.6.

Part 5: Metabolic Fate Visualization

MetabolicFate Cyclo Cyclohexyl Scaffold CYP CYP450 (Oxidation) Cyclo->CYP Susceptible Oxan Oxan-4-yl Scaffold Oxan->CYP Resistant Stable Metabolically Stable (Blocked Site) Oxan->Stable No Reaction Metabolite 4-Hydroxy Metabolite (High Clearance) CYP->Metabolite

Figure 2: Comparative metabolic fate.[1] The oxan-4-yl scaffold effectively blocks the C4-oxidation pathway common to cyclohexyl rings.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 4-Aminotetrahydropyran (CID 419223).[3] National Library of Medicine.[3] [Link][3]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Wikipedia. (2025). Cyclohexylamine Physicochemical Data. [Link]

Sources

Elemental Analysis & Purity Assessment of Functionalized Oxanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxygen Trap" in Cyclic Ethers

Functionalized oxanes (cyclic ethers such as tetrahydropyrans, tetrahydrofurans, and dioxanes) represent a unique analytical challenge in drug discovery. As critical pharmacophores and protecting groups, their purity is non-negotiable. However, standard Elemental Analysis (EA) protocols frequently fail for this class due to two converging physical properties: high volatility and hygroscopicity .

This guide moves beyond standard operating procedures (SOPs) to analyze why traditional combustion analysis often yields failing results (outside the IUPAC


 tolerance) for oxanes and compares it with Quantitative NMR (qNMR) as a superior or complementary alternative.

The Challenge: Why Standard Combustion Fails

In a standard CHN combustion setup, samples are weighed into open tin boats. For functionalized oxanes, this introduces significant error vectors:

  • Vapor Pressure Deviation: Low molecular weight oxanes (e.g., 2-methoxytetrahydropyran) possess high vapor pressures. Between the time of weighing and the time of combustion, micrograms of analyte evaporate. Since the microbalance records the initial weight, the instrument calculates percentages based on mass that is no longer present, typically resulting in low Carbon values.

  • The Hygroscopic Shift: The ether oxygen in the oxane ring acts as a Lewis base, hydrogen-bonding with atmospheric moisture. This rapidly increases the sample mass with non-analyte water, leading to high Hydrogen and low Carbon percentages.

  • Refractory Carbide Formation: If the oxane is functionalized with heteroatoms (B, Si) or heavy halogens, incomplete combustion can occur, trapping carbon in the ash crucible.

Comparative Analysis: Combustion (Method A) vs. qNMR (Method B)

Method A: Modified Combustion Analysis (The Cold-Seal Protocol)

Best for: Bulk purity confirmation and regulatory compliance.

To achieve the "Gold Standard"


 tolerance with volatile oxanes, the standard "open boat" weighing method must be abandoned in favor of a Cold-Seal Liquid Protocol .
Protocol: The Cold-Seal Technique

Objective: Eliminate evaporation and moisture absorption during the weighing process.

  • Preparation: Pre-clean tin capsules in acetone and dry. Tare a tin capsule (

    
    ) on a microbalance (readability 
    
    
    
    ).
  • Cooling: Place the functionalized oxane sample and the syringe in a dry ice/acetone bath (

    
    ) or a lab freezer for 10 minutes. Scientific Rationale: Lowering temperature reduces vapor pressure, minimizing evaporation during transfer.
    
  • Transfer: Quickly inject

    
     of the cold liquid into the tin capsule.
    
  • Sealing: Immediately crimp the capsule using a Cold-Welding Capsule Press (e.g., PerkinElmer or Exeter analytical sealer). This creates a hermetic seal, trapping all vapors.

  • Weighing: Weigh the sealed capsule.

    • Self-Validation Step: Re-weigh the sealed capsule after 60 seconds. If the mass decreases by

      
      , the seal is defective. Discard and repeat.
      
Method B: Quantitative NMR (qNMR)

Best for: Absolute purity determination, solvate identification, and precious samples.[1]

When combustion analysis remains inconsistent due to extreme volatility or heteroatom interference, qNMR provides an absolute purity measurement that is orthogonal to combustion.

Protocol: Internal Standard (IS) Method

Objective: Determine mass purity relative to a NIST-traceable standard.

  • Standard Selection: Choose an IS with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).

  • Sample Prep: Weigh

    
     of oxane and 
    
    
    
    of IS into the same vial. Dissolve in deuterated solvent (e.g.,
    
    
    ).
  • Acquisition:

    • Pulse delay (

      
      ): Must be 
      
      
      
      (longest relaxation time) to ensure full magnetization recovery (typically 30–60s).
    • Scan count: Minimum 16 scans for S/N ratio > 150:1.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.

Data Presentation: Performance Matrix

The following data simulates a comparative study of 4-bromo-2-methyltetrahydropyran (Theoretical: C: 40.25%, H: 6.19%), a volatile and halogenated intermediate.

Table 1: Comparative Accuracy of Methods

MethodProtocol VariantCarbon (%)Hydrogen (%)Deviation (Abs)Status
Combustion Open Cup (Standard)38.92%6.45%C: -1.33%FAIL
Combustion Cold-Seal (Modified) 40.18% 6.22% C: -0.07% PASS
qNMR Internal Std (TMB)99.8% (Purity)N/A

(Error)
PASS
HRMS ESI+Found: 179.0062N/A1.2 ppmConfirms ID only

Note: The "Open Cup" failure demonstrates the classic volatile oxane error: loss of Carbon mass (evaporation) and gain of Hydrogen mass (hygroscopicity).

Decision Workflow (Visualization)

The following diagram outlines the logical pathway for selecting the correct analytical method based on the physicochemical properties of the oxane derivative.

OxaneAnalysisWorkflow Start START: Functionalized Oxane Sample CheckVolatile Is Boiling Point < 150°C or High Vapor Pressure? Start->CheckVolatile CheckHetero Contains F, P, B, Si or Metals? CheckVolatile->CheckHetero No ColdSealEA Modified Combustion (Cold-Seal Protocol) CheckVolatile->ColdSealEA Yes (Volatile) StandardEA Standard Combustion (Open Tin Boat) CheckHetero->StandardEA No qNMR_Path qNMR (Internal Standard) + HRMS CheckHetero->qNMR_Path Yes (Refractory) Validation Check Tolerance (± 0.4% Abs) StandardEA->Validation ColdSealEA->Validation Pass PASS: Publish/Release qNMR_Path->Pass Purity > 98% Validation->Pass Within Range Fail FAIL: Re-evaluate Purity Validation->Fail Out of Range Fail->qNMR_Path Confirm Structure

Figure 1: Decision matrix for elemental analysis of functionalized oxanes. Note the diversion to Cold-Seal protocols for volatiles and qNMR for refractory heteroatoms.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • IUPAC. (2019). Compendium of Chemical Terminology, "Elemental Analysis Tolerance". IUPAC Gold Book. Link

  • Exeter Analytical. (2022). Handling Volatile Samples for CHN Analysis: Technical Note 142. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Food and Drug Administration (FDA). (2006). Q3A(R2) Impurities in New Drug Substances. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.